2-Fluoro-3-iodo-5-methylpyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-fluoro-3-iodo-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN/c1-4-2-5(8)6(7)9-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOOZLFFCNANTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437229 | |
| Record name | 2-Fluoro-3-iodo-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153034-78-7 | |
| Record name | 2-Fluoro-3-iodo-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-FLUORO-3-IODO-5-METHYLPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of 2-Fluoro-3-iodo-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known physical and chemical properties of 2-Fluoro-3-iodo-5-methylpyridine, a halogenated pyridine derivative of significant interest in the pharmaceutical and agrochemical industries.[1] This compound serves as a critical building block in the synthesis of complex bioactive molecules, where its unique substitutions enhance reactivity and facilitate the development of targeted therapies.[1]
Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound (CAS Number: 153034-78-7). It is important to note that some reported values, particularly for melting point and density, show variation across different suppliers. These discrepancies may arise from differences in purity or the experimental conditions under which the measurements were taken.
| Property | Value | Source / Notes |
| Molecular Formula | C₆H₅FIN | [2][3] |
| Molecular Weight | 237.01 g/mol | [2][3] |
| Appearance | White to off-white solid/powder | [3][4][5] |
| Melting Point | 38-42 °C | [2] |
| 110-114 °C | ||
| Boiling Point | 252.5 ± 35.0 °C | Predicted value |
| Density | 1.892 ± 0.06 g/cm³ | Predicted value[2] |
| 1.02 g/mL at 25 °C | Appears to be an outlier or a different isomer | |
| Refractive Index | n20/D 1.4435 | [6] |
| Flash Point | >110 °C | |
| Solubility | Low solubility in water; Soluble in some organic solvents like dichloromethane and chloroform.[4] | |
| Purity | Commercially available in various purities, such as 98% or 99.99%.[5] | |
| CAS Number | 153034-78-7 | [3][6] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties listed above are not publicly available in the cited literature. The data is primarily reported by chemical suppliers and databases. However, standard laboratory procedures for characterizing solid organic compounds would typically involve the following methodologies:
-
Melting Point: Determined using a calibrated melting point apparatus or by Differential Scanning Calorimetry (DSC), which provides a highly accurate melting range and enthalpy of fusion.
-
Boiling Point: For solids with a sufficiently high boiling point, vacuum distillation is often employed to prevent decomposition. The boiling point is then reported at a specific pressure. The reported value is a computational prediction.
-
Density: Typically measured using a gas pycnometer for solids, which provides a precise measurement of the skeletal volume and density.
-
Solubility: Assessed qualitatively or quantitatively by dissolving known amounts of the solute in a specific volume of solvent at a controlled temperature. Spectroscopic methods like UV-Vis can be used for quantitative analysis.
-
Purity: Commonly determined using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with a mass spectrometer (MS) for identification of impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for assessing purity.
Application in Synthesis
This compound is not typically an end-product but rather a versatile intermediate.[1] Its fluorine and iodine substituents provide distinct reactivity profiles, making it a valuable precursor for introducing the fluoropyridinyl moiety into larger, more complex molecules through various cross-coupling reactions.
The diagram below illustrates the logical workflow of its application in synthetic chemistry.
Caption: General synthetic workflow utilizing this compound as a key intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. This compound AldrichCPR 153034-78-7 [sigmaaldrich.com]
- 4. 2-Fluoro-3-Iodo-5-Picoline (this compound) Supplier & Manufacturer in China | Chemical Properties, Uses & Safety Data [iodobenzene.ltd]
- 5. indiamart.com [indiamart.com]
- 6. 2 Fluoro 3 Iodo 5 Methylpyridine Manufacturer, Supplier from Mumbai [manaspetrochem.com]
A Technical Guide to 2-Fluoro-3-iodo-5-methylpyridine: Structure, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, synthesis, and key properties of 2-Fluoro-3-iodo-5-methylpyridine, a valuable building block in medicinal chemistry and drug discovery.
Chemical Structure and Properties
This compound is a halogenated pyridine derivative with the chemical formula C₆H₅FIN. Its structure features a pyridine ring substituted with a fluorine atom at the 2-position, an iodine atom at the 3-position, and a methyl group at the 5-position. This unique arrangement of substituents imparts specific reactivity and properties that are highly sought after in the synthesis of complex organic molecules.
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₅FIN | |
| Molecular Weight | 237.01 g/mol | |
| CAS Number | 153034-78-7 | |
| Appearance | White to off-white solid or colorless to yellowish crystal/powder | [1] |
| Melting Point | 75-80 °C | [1] |
| SMILES | Cc1cnc(F)c(I)c1 | |
| InChI | 1S/C6H5FIN/c1-4-2-5(8)6(7)9-3-4/h2-3H,1H3 |
Synthesis of this compound
The primary synthetic route to this compound involves the ortho-iodination of a 2-fluoropyridine precursor. A plausible and commonly employed method is the direct ortho-lithiation of 2-fluoro-5-methylpyridine followed by quenching with an iodine source.
A general synthetic pathway is illustrated below:
Caption: General synthesis pathway for this compound.
Experimental Protocol: Ortho-iodination of 2-Fluoro-5-methylpyridine
Materials:
-
2-Fluoro-5-methylpyridine
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.
-
Lithiation of 2-Fluoro-5-methylpyridine: To the freshly prepared LDA solution, add a solution of 2-fluoro-5-methylpyridine (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Iodination: Prepare a solution of iodine (1.2 equivalents) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. The dark color of the iodine should dissipate upon addition. Allow the reaction to stir at -78 °C for an additional 1-2 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water and ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The crude material can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.
Expected Yield and Characterization:
While a specific yield is not reported in the available literature, similar ortho-iodination reactions of fluoropyridines can proceed with moderate to good yields (40-70%). The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Data |
| ¹H NMR | Peaks corresponding to the aromatic protons and the methyl group protons. |
| ¹³C NMR | Signals for the five distinct aromatic carbons and the methyl carbon. |
| Mass Spec. | Molecular ion peak corresponding to the calculated molecular weight (237.01 m/z). |
Applications in Research and Development
This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. The presence of three distinct functional handles—the fluoro, iodo, and methyl groups on the pyridine core—allows for selective and sequential chemical modifications. The iodine atom is particularly useful for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This makes it a valuable starting material for the development of novel pharmaceuticals and agrochemicals.
Safety Information
This compound is expected to be a hazardous substance. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, please consult the Material Safety Data Sheet (MSDS) from the supplier.
References
Technical Guide: 2-Fluoro-3-iodo-5-methylpyridine (CAS 153034-78-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-iodo-5-methylpyridine is a halogenated pyridine derivative with the CAS number 153034-78-7. This compound serves as a versatile synthetic intermediate, primarily in the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the presence of three distinct functional handles on the pyridine core: a fluorine atom, an iodine atom, and a methyl group. These features allow for regioselective modifications, making it a valuable building block in the synthesis of complex organic molecules. The strategic placement of the fluorine atom can impart desirable physicochemical properties to the final products, such as enhanced metabolic stability and binding affinity, a common strategy in modern drug discovery.[3][4] The iodo group, being an excellent leaving group, is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 153034-78-7 | [1] |
| Molecular Formula | C₆H₅FIN | [1] |
| Molecular Weight | 237.01 g/mol | [1] |
| Appearance | Colorless to yellowish crystal or powder | [1] |
| Melting Point | 75-80 °C | [1] |
| Solubility | Soluble in organic solvents such as chloroform, dimethyl sulfoxide, and ethanol; insoluble in water. | [1] |
| SMILES | Cc1cnc(F)c(I)c1 | |
| InChI | InChI=1S/C6H5FIN/c1-4-2-5(8)6(7)9-3-4/h2-3H,1H3 |
Synthesis and Reactivity
Synthesis
-
Iodination: Reaction of a suitable pyridine precursor with an iodinating agent.
-
Fluorination: Introduction of the fluorine atom, often through a diazotization reaction followed by a Schiemann reaction or a related fluorination method.[1]
A potential synthetic pathway is visualized in the workflow diagram below.
Reactivity and Use in Cross-Coupling Reactions
The primary utility of this compound in synthetic chemistry lies in its capacity to undergo various cross-coupling reactions, particularly at the C3 position due to the reactive carbon-iodine bond. This allows for the construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals and agrochemicals.
Common cross-coupling reactions where this intermediate would be valuable include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
The workflow below illustrates a typical experimental setup for a Suzuki-Miyaura cross-coupling reaction utilizing a halopyridine like this compound.
Applications in Drug Discovery and Agrochemicals
This compound is a key building block for the synthesis of a wide array of biologically active molecules.[2] While specific examples of commercial drugs or agrochemicals derived directly from this intermediate are not publicly disclosed, its structural motifs are prevalent in many bioactive compounds. The fluorinated pyridine scaffold is a well-established pharmacophore in medicinal chemistry.
Potential Therapeutic Areas:
The incorporation of the 2-fluoro-5-methylpyridine moiety into larger molecules could be targeted towards a range of therapeutic areas, including but not limited to:
-
Oncology
-
Inflammatory Diseases
-
Infectious Diseases
-
Neurological Disorders
Agrochemical Applications:
In the agrochemical sector, this intermediate can be used in the development of novel:
-
Herbicides
-
Fungicides
-
Insecticides
Biological Activity and Mechanism of Action
There is no publicly available data on the biological activity, mechanism of action, or any associated signaling pathways for this compound itself. As a synthetic intermediate, it is not expected to have a specific pharmacological profile. The biological activity of its derivatives would be determined by the nature of the substituents introduced through chemical synthesis.
For illustrative purposes, the following diagram depicts a generic signaling pathway that a hypothetical kinase inhibitor, potentially synthesized using this building block, might modulate.
Analytical Data
Detailed analytical data such as ¹H NMR, ¹³C NMR, and mass spectra for this compound are not consistently available in public databases. Commercial suppliers may provide a certificate of analysis with lot-specific data upon request.
Safety Information
Table 2: Hazard and Safety Information
| Category | Information |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) |
| Precautionary Statements | P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |
It is recommended to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This compound (CAS 153034-78-7) is a valuable and versatile building block for the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its trifunctional nature allows for a wide range of chemical modifications, with the iodo group being particularly useful for palladium-catalyzed cross-coupling reactions. While detailed public information on its specific applications and biological effects is limited, the prevalence of the fluorinated pyridine scaffold in bioactive compounds underscores its importance in modern chemical research and development. Researchers and drug development professionals can leverage the reactivity of this intermediate to construct novel molecular architectures with potential therapeutic or agrochemical applications.
References
Solubility Profile of 2-Fluoro-3-iodo-5-methylpyridine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Fluoro-3-iodo-5-methylpyridine, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] Due to the limited availability of specific quantitative solubility data in published literature, this guide furnishes qualitative solubility information and details established experimental protocols for its determination.
Introduction to this compound
This compound (also known as 2-Fluoro-3-iodo-5-picoline) is a halogenated pyridine derivative with the chemical formula C₆H₅FIN.[3][4] Its molecular structure, featuring a pyridine ring substituted with fluorine, iodine, and a methyl group, makes it a valuable building block in the synthesis of complex, biologically active molecules.[1][2] Understanding its solubility is critical for its application in organic synthesis, formulation development, and various research applications.
Solubility Data
Table 1: Qualitative Solubility of this compound
| Solvent | Type | Solubility | Reference(s) |
| Chloroform (CHCl₃) | Organic | Soluble | [3][5] |
| Dichloromethane (CH₂Cl₂) | Organic | Soluble | [5] |
| Dimethyl Sulfoxide (DMSO) | Organic | Soluble | [3] |
| Ethanol (C₂H₅OH) | Organic | Soluble | [3] |
| Water | Aqueous | Insoluble | [3][5] |
The pyridine ring, a heterocyclic aromatic compound, generally exhibits moderate polarity and is soluble in a wide range of organic solvents.[6] The presence of halogen substituents and a methyl group on the pyridine ring of this compound influences its overall polarity and, consequently, its solubility profile.
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data, established methodologies can be employed. The following are detailed protocols for two common methods of solubility determination for a solid organic compound like this compound.
Gravimetric Method
This is a classical and highly accurate method for determining equilibrium solubility.[7]
Objective: To determine the mass of solute that can dissolve in a given mass or volume of solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Organic solvent of interest
-
Thermostatically controlled shaker or agitator
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane) or centrifuge
-
Volumetric flasks and pipettes
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.[8]
-
Place the sealed container in a thermostatically controlled shaker and agitate the mixture for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.[7] The temperature should be maintained at the desired value for the solubility measurement.
-
-
Separation of Undissolved Solid:
-
Once equilibrium is achieved, allow the solution to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to prevent precipitation.
-
Immediately filter the solution through a syringe filter (e.g., 0.45 µm pore size) into a pre-weighed container. The filter should also be at the experimental temperature.[9] Alternatively, the solution can be centrifuged, and the clear supernatant carefully decanted.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh the container with the filtered saturated solution.
-
Evaporate the solvent from the solution. This can be done by placing the container in an oven at a temperature below the decomposition point of this compound or by using a rotary evaporator.[9]
-
Once the solvent is completely removed, cool the container in a desiccator and weigh it again.[9]
-
-
Calculation of Solubility:
-
The mass of the dissolved solid is the final weight of the container with the residue minus the initial weight of the empty container.
-
The mass of the solvent is the weight of the container with the solution minus the weight of the container with the residue.
-
Solubility can then be expressed in various units, such as g/100 g of solvent, g/100 mL of solvent, or mol/L.
-
UV-Visible Spectrophotometry Method
This method is suitable if this compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.[9]
Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance of light.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
This compound (high purity)
-
Organic solvent of interest
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of known concentration in the chosen organic solvent.[9]
-
Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.[9]
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.[9]
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.[9]
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1.1 and 1.2).
-
Carefully withdraw a known volume of the clear, filtered supernatant.
-
Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.[9]
-
Measure the absorbance of the diluted solution at λmax.[9]
-
-
Calculation of Solubility:
-
Using the equation of the line from the calibration curve, determine the concentration of the diluted solution from its absorbance.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in the chosen solvent at the experimental temperature.
-
Visualized Workflows and Relationships
To aid in the conceptual understanding of solubility determination and solvent selection, the following diagrams are provided.
Caption: Workflow for Solubility Determination
Caption: Solubility Relationship by Polarity
Conclusion
While quantitative solubility data for this compound in various organic solvents is not extensively documented, qualitative reports indicate its solubility in common non-polar and moderately polar organic solvents and insolubility in water. For applications requiring precise solubility values, established experimental protocols such as the gravimetric and UV-Visible spectrophotometry methods can be readily employed. The provided workflows and diagrams serve as a guide for researchers in designing and executing solubility studies for this and other similar compounds, which is a critical step in advancing pharmaceutical and agrochemical research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. This compound AldrichCPR 153034-78-7 [sigmaaldrich.com]
- 5. 2-Fluoro-3-Iodo-5-Picoline (this compound) Supplier & Manufacturer in China | Chemical Properties, Uses & Safety Data [iodobenzene.ltd]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. benchchem.com [benchchem.com]
Spectral Data Analysis of 2-Fluoro-3-iodo-5-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectral data for the compound 2-Fluoro-3-iodo-5-methylpyridine (CAS No. 153034-78-7). Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their analytical endeavors. This guide is intended to serve as a valuable resource for scientists and professionals involved in drug development and organic synthesis, offering insights into the structural characterization of this halogenated pyridine derivative.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Synonyms: 2-Fluoro-3-iodo-5-picoline
-
CAS Number: 153034-78-7[1]
-
Molecular Formula: C₆H₅FIN[1]
-
Molecular Weight: 237.01 g/mol [1]
-
Structure:
Image Source: PubChem CID 10243220
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectral data of similar substituted pyridine compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~ 8.1 | d | ~ 1.5 | 1H | H-6 |
| ~ 7.6 | d | ~ 6.0 | 1H | H-4 |
| ~ 2.4 | s | - | 3H | -CH₃ |
Note: The chemical shifts are approximate. The doublet multiplicity for H-6 arises from a small long-range coupling to the fluorine atom. The doublet for H-4 is due to coupling with the fluorine atom.
2.1.2. Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 (d, J ≈ 240 Hz) | C-2 |
| ~ 152 (d, J ≈ 5 Hz) | C-6 |
| ~ 145 (d, J ≈ 15 Hz) | C-4 |
| ~ 130 (d, J ≈ 25 Hz) | C-5 |
| ~ 95 (d, J ≈ 40 Hz) | C-3 |
| ~ 18 | -CH₃ |
Note: The chemical shifts are approximate. The carbons C-2, C-4, C-5, and C-6 are expected to show coupling with the fluorine atom, resulting in doublets with characteristic coupling constants.
Infrared (IR) Spectroscopy
Predicted IR Data (Solid, KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 2980-2850 | Medium | C-H stretching (methyl) |
| 1600-1550 | Strong | C=C and C=N stretching (pyridine ring) |
| 1470-1420 | Strong | C-H bending (methyl) |
| 1250-1150 | Strong | C-F stretching |
| 850-750 | Strong | C-H out-of-plane bending |
| ~ 600 | Medium | C-I stretching |
Mass Spectrometry (MS)
Predicted MS Data (Electron Ionization, 70 eV)
| m/z | Relative Intensity (%) | Assignment |
| 237 | ~ 95 | [M]⁺ (Molecular ion) |
| 110 | 100 | [M - I]⁺ |
| 83 | ~ 40 | [M - I - HCN]⁺ |
Note: The fragmentation pattern is a prediction. The molecular ion peak is expected to be prominent. The base peak is predicted to be the fragment resulting from the loss of the iodine atom.
Experimental Protocols
The following are generalized protocols for acquiring the spectral data of this compound.
NMR Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 500 MHz).
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]
-
Place a portion of the mixture into a pellet-forming die.
-
Press the die under high pressure to form a transparent or semi-transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
Perform a background subtraction using a spectrum of a blank KBr pellet.
-
Identify and label the significant absorption bands.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.
-
Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.[3][4][5]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of an organic compound like this compound.
Caption: Workflow for the spectral characterization of this compound.
References
The Strategic Utility of 2-Fluoro-3-iodo-5-methylpyridine in Modern Organic Synthesis: A Technical Guide
For Immediate Release
[City, State] – December 28, 2025 – In the landscape of contemporary organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic selection of molecular building blocks is paramount to the efficient construction of complex target molecules. Among these, 2-Fluoro-3-iodo-5-methylpyridine has emerged as a highly versatile and valuable intermediate. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methyl group on a pyridine core, offers a powerful platform for a variety of selective cross-coupling reactions, enabling the facile introduction of molecular diversity. This technical guide provides an in-depth overview of the applications of this compound in key organic transformations, complete with experimental protocols and quantitative data to inform researchers, scientists, and drug development professionals.
Core Properties and Reactivity
This compound (CAS No. 153034-78-7) is a white to off-white solid with a molecular weight of 237.01 g/mol and the chemical formula C₆H₅FIN.[1][2] Its utility in organic synthesis is largely dictated by the differential reactivity of its two halogen substituents. The carbon-iodine bond at the 3-position is significantly more labile and susceptible to oxidative addition by transition metal catalysts, such as palladium, when compared to the more robust carbon-fluorine bond at the 2-position. This reactivity difference is the cornerstone of its application as a building block, allowing for selective functionalization at the 3-position while leaving the 2-fluoro substituent intact for potential subsequent transformations or for its influence on the physicochemical properties of the final molecule. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of bioactive molecules.[1]
Key Applications in Cross-Coupling Reactions
This compound is a premier substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-nitrogen bonds. The following sections detail its application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds. In the context of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 3-position. The choice of catalyst, ligand, and base is crucial for achieving high yields, particularly with challenging heteroaryl boronic acids.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Related 2-Pyridylboronates with Aryl/Heteroaryl Chlorides
| Entry | Aryl/Heteroaryl Chloride | Product | Yield (%) |
| 1 | 4-Chlorobenzonitrile | 2-(4-cyanophenyl)pyridine | 73 |
| 2 | 4-n-Butylchlorobenzene | 2-(4-n-butylphenyl)pyridine | 76 |
| 3 | 2-Chloro-p-xylene | 2-(2,5-dimethylphenyl)pyridine | 70 |
| 4 | 4-Chloroanisole | 2-(4-methoxyphenyl)pyridine | 78 |
| 5 | 3-Chloropyridine | 2,3'-Bipyridine | 85 |
| Reaction Conditions: 1.0 equiv of aryl or heteroaryl chloride, 1.5 equiv of lithium triisopropyl 2-pyridylboronate, 3.0 equiv of KF, 1.5 mol% Pd₂(dba)₃, 3.0 mol% phosphine oxide ligand, in Dioxane at 110 °C. Data adapted from a study on a closely related 2-pyridylboronate system.[3] |
This protocol is a representative example for the Suzuki-Miyaura coupling of a 2-halopyridine with an arylboronic acid and can be adapted for this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-2 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, 2-4 mol%)
-
Base (e.g., K₂CO₃, KF, 2.0-3.0 equiv)
-
Degassed solvent (e.g., dioxane, toluene, or an aqueous mixture)
Procedure:
-
To an oven-dried Schlenk tube, add the this compound, the arylboronic acid, and the base.
-
In a separate vessel, prepare the catalyst system by adding the palladium source and ligand.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-fluoro-3-aryl-5-methylpyridine.[1][3]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne. This reaction is invaluable for the synthesis of arylalkynes, which are important precursors for many complex molecules and functional materials. The reaction is typically co-catalyzed by palladium and copper salts in the presence of an amine base.
Table 2: Sonogashira Cross-Coupling of 6-Bromo-3-fluoro-2-cyanopyridine with Various Alkynes
| Entry | Alkyne | Yield (%) |
| 1 | Phenylacetylene | 93 |
| 2 | 1-Hexyne | 85 |
| 3 | 3,3-Dimethyl-1-butyne | 90 |
| 4 | Propargyl alcohol | 90 |
| 5 | N-Boc-propargylamine | 64 |
| 6 | 4-Ethynyl-N,N-dimethylaniline | 97 |
| Reaction Conditions: 1.1 equiv of 6-bromo-3-fluoro-2-cyanopyridine, 1.0 equiv of alkyne, 0.15 equiv of Pd(PPh₃)₄, 0.3 equiv of CuI, in THF/Et₃N (2:1) at room temperature for 16 h. Data adapted from a study on a structurally similar bromofluoropyridine.[4] |
This protocol provides a general method for the Sonogashira coupling of a halo-fluoropyridine with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Amine base (e.g., triethylamine, diisopropylethylamine, 2-3 equiv)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the this compound, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Stir the mixture at room temperature for 5-10 minutes to ensure dissolution.
-
Slowly add the terminal alkyne to the reaction mixture via syringe.
-
Stir the reaction at room temperature or heat to a specified temperature (typically 40-65 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst and salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[3]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, enabling the coupling of amines with aryl halides. This reaction is of great importance in medicinal chemistry, as the arylamine moiety is a common feature in many pharmaceuticals. This compound can be effectively coupled with a variety of primary and secondary amines at the 3-position.
Table 3: Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines
| Amine | Product Yield (%) |
| Diethylamine | 98 |
| Pyrrolidine | 95 |
| Morpholine | 92 |
| n-Butylamine | 75 |
| Isobutylamine | 65 |
| Reaction Conditions: 2-bromopyridine, amine, Pd(OAc)₂, dppp, NaOtBu, in toluene at 80 °C. Data adapted from a study on 2-bromopyridines.[5] |
The following is a general protocol for the Buchwald-Hartwig amination of a bromopyridine, which can serve as a starting point for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., BINAP, XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst, ligand, and base.
-
Add the this compound and the solvent.
-
Add the amine to the reaction mixture.
-
Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography.[6]
Conclusion
This compound stands out as a strategically important building block in organic synthesis. Its differentiated reactivity allows for selective and high-yielding transformations at the 3-position, providing a gateway to a vast chemical space of novel pyridine derivatives. The protocols and data presented in this guide underscore its utility in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, making it an indispensable tool for researchers in the pharmaceutical and agrochemical industries. The continued exploration of its reactivity will undoubtedly lead to the discovery of new and innovative bioactive molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. rsc.org [rsc.org]
The Pivotal Role of 2-Fluoro-3-iodo-5-methylpyridine in the Synthesis of the Next-Generation Kinase Inhibitor Repotrectinib
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-iodo-5-methylpyridine is a strategically functionalized heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methyl group on a pyridine ring, offers a versatile platform for the construction of complex molecular architectures with significant therapeutic potential. The presence of both a fluorine atom, known to enhance metabolic stability and binding affinity, and an iodine atom, which serves as a handle for various cross-coupling reactions, makes this compound a valuable intermediate in drug discovery. This technical guide delves into the core applications of this compound in medicinal chemistry, with a specific focus on its critical role in the synthesis of the FDA-approved kinase inhibitor, Repotrectinib. We will explore the quantitative biological data of Repotrectinib, detailed experimental protocols for its synthesis, and the signaling pathways it targets.
Repotrectinib: A Case Study of this compound's Utility
Repotrectinib (TPX-0005) is a next-generation tyrosine kinase inhibitor (TKI) that has demonstrated potent activity against ROS1, TRK (A, B, and C), and ALK fusion proteins, which are key drivers in various cancers.[1][2] Its development showcases the successful application of this compound as a starting material to construct a highly potent and selective therapeutic agent. Repotrectinib received its first FDA approval in November 2023 for the treatment of adults with locally advanced or metastatic ROS1-positive non-small cell lung cancer (NSCLC).[3]
Quantitative Biological Activity of Repotrectinib
The following tables summarize the in vitro inhibitory activity of Repotrectinib against various wild-type and mutated kinases, as well as its clinical efficacy in patients with ROS1-positive NSCLC from the pivotal TRIDENT-1 clinical trial.
Table 1: In Vitro Kinase Inhibitory Activity of Repotrectinib (IC50 values) [1][4]
| Kinase Target | IC50 (nM) |
| ROS1 | |
| ROS1 (Wild-Type) | 0.07 |
| TRK Family | |
| TRKA | 0.83 |
| TRKB | 0.05 |
| TRKC | 0.1 |
| ALK | |
| ALK (Wild-Type) | 1.01 |
| ALK G1202R | 1.26 |
| ALK L1196M | 1.08 |
| Other Kinases | |
| JAK2 | 1.04 |
| LYN | 1.66 |
| Src | 5.3 |
| FAK | 6.96 |
Table 2: Clinical Efficacy of Repotrectinib in ROS1-Positive NSCLC (TRIDENT-1 Study) [3][5]
| Patient Population | Confirmed Objective Response Rate (ORR) | Median Duration of Response (DOR) (months) | Median Progression-Free Survival (PFS) (months) |
| TKI-Naïve (n=71) | 79% (95% CI: 68-88) | 34.1 (95% CI: 25.6-NE) | 35.7 (95% CI: 27.4-NE) |
| Previously Treated with 1 ROS1 TKI (n=56) | 38% (95% CI: 25-52) | 14.8 (95% CI: 7.6-NE) | 9.0 (95% CI: 6.8-19.6) |
| *NE: Not Estimable |
Experimental Protocols: Synthesis of Repotrectinib
The synthesis of Repotrectinib involves a multi-step sequence where this compound serves as a key starting material for the construction of the core heterocyclic structure. A crucial step is the Suzuki-Miyaura cross-coupling reaction to introduce a pyrazole moiety.
Key Synthetic Step: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a suitable pyrazole boronic acid or ester, a pivotal transformation in the synthesis of the Repotrectinib core.
Materials:
-
This compound
-
Pyrazole boronic acid or pinacol ester derivative
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq.), the pyrazole boronic acid/ester (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst (0.05-0.10 eq.).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Note: This is a generalized protocol. Specific conditions may vary based on the exact substrates and catalytic system used.
Signaling Pathways Targeted by Repotrectinib
Repotrectinib exerts its therapeutic effect by inhibiting the constitutive activation of oncogenic fusion proteins involving ROS1, TRK, and ALK. These fusion proteins drive downstream signaling cascades that promote cell proliferation, survival, and metastasis.
ROS1 Signaling Pathway
ROS1 fusion proteins lead to the activation of several downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
Caption: Simplified ROS1 signaling pathway and the inhibitory action of Repotrectinib.
TRK Signaling Pathway
Similarly, TRK fusion proteins activate downstream signaling pathways, including the MAPK and PI3K-AKT pathways, leading to uncontrolled cell growth.
Caption: Simplified TRK signaling pathway and the inhibitory action of Repotrectinib.
Experimental Workflow: From Building Block to Drug Candidate
The following diagram illustrates a typical workflow in drug discovery, starting from a key building block like this compound to the identification of a clinical candidate.
Caption: General workflow for drug discovery starting from a key building block.
Conclusion
This compound has proven to be an invaluable building block in modern medicinal chemistry. Its application in the synthesis of Repotrectinib, a potent and selective kinase inhibitor, underscores its significance in the development of targeted cancer therapies. The strategic placement of fluorine and iodine atoms provides medicinal chemists with a versatile tool to construct complex and highly active molecules. As the demand for novel therapeutics continues to grow, the utility of such well-designed building blocks will undoubtedly remain a cornerstone of successful drug discovery programs.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. FDA Approval Summary: Repotrectinib for locally advanced or metastatic ROS1-positive non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. cancernetwork.com [cancernetwork.com]
The Pivotal Role of 2-Fluoro-3-iodo-5-methylpyridine in the Synthesis of Advanced Agrochemicals: A Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
2-Fluoro-3-iodo-5-methylpyridine is a key halogenated pyridine intermediate that holds significant potential in the synthesis of novel agrochemicals, particularly fungicides.[1][2] Its unique substitution pattern, featuring a fluorine atom at the 2-position, an iodine atom at the 3-position, and a methyl group at the 5-position, provides a versatile scaffold for the construction of complex bioactive molecules. The presence of both fluorine and iodine offers distinct reactive sites, enabling a range of cross-coupling and substitution reactions. This technical guide explores the potential application of this compound in the synthesis of a prominent class of fungicides: the pyridine carboxamides, which are known to act as Succinate Dehydrogenase Inhibitors (SDHIs). While a direct, commercialized synthesis of a named agrochemical from this specific starting material is not publicly detailed, this document provides a comprehensive, technically-grounded pathway for its utilization in creating such high-value crop protection agents.
Introduction: The Significance of Fluorinated Pyridines in Agrochemicals
The incorporation of a fluorinated pyridine moiety is a well-established strategy in modern agrochemical design to enhance biological activity, metabolic stability, and overall efficacy of fungicides, herbicides, and insecticides. The unique electronic properties conferred by the fluorine atom can significantly influence the binding affinity of the molecule to its target site. This compound serves as a important building block for introducing these desirable properties into new agrochemical candidates.[1]
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this intermediate is crucial for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 153034-78-7 | [3] |
| Molecular Formula | C6H5FIN | [3] |
| Molecular Weight | 237.01 g/mol | [3] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 38-42 °C | [3] |
| Purity | ≥ 95% | [3] |
| Solubility | Soluble in organic solvents like chloroform, dimethyl sulfoxide, and ethanol; insoluble in water. | [4] |
Exemplary Synthesis of a Pyridine Carboxamide Fungicide
This section outlines a detailed, multi-step synthetic protocol for a novel pyridine carboxamide fungicide, a class of compounds known for their potential as Succinate Dehydrogenase Inhibitors (SDHIs).[5] This proposed pathway illustrates how this compound can be utilized as a core structural component.
Overall Synthetic Scheme
The synthesis involves a Suzuki-Miyaura cross-coupling reaction to form a carbon-carbon bond at the 3-position of the pyridine ring, followed by functional group manipulations to construct the final carboxamide product.
Caption: Proposed synthetic pathway for a pyridine carboxamide fungicide.
Experimental Protocols
This step is crucial for creating the core phenyl-pyridine structure.
Methodology:
-
In a round-bottom flask, combine this compound (1.0 eq), a substituted arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(dppf)Cl2 (0.05 eq).
-
Add a base, for example, potassium carbonate (K2CO3, 2.0 eq).
-
Add a solvent system, typically a mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and perform an aqueous work-up.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
This final step forms the amide bond to yield the target fungicide.[5]
Methodology:
-
Dissolve the product from the previous step (which would have been further functionalized to a carboxylic acid) (1.0 eq) in an anhydrous solvent like dichloromethane (CH2Cl2) under a nitrogen atmosphere and cool to 0 °C.
-
Add a coupling agent, such as HATU (1.1 eq), and a base, like triethylamine (1.5 eq).
-
Slowly add a solution of the desired amine (1.1 eq) in anhydrous dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
The following table provides hypothetical quantitative data for the exemplary synthesis, based on typical yields for such reactions.
| Step | Reaction | Reactants | Product | Yield (%) | Purity (%) |
| 1 | Suzuki-Miyaura Coupling | This compound, Arylboronic Acid | 2-Fluoro-5-methyl-3-arylpyridine | 85 | >95 |
| 2 | Amide Coupling | Carboxylic acid intermediate, Amine | Pyridine Carboxamide Fungicide | 90 | >98 |
Mechanism of Action: Succinate Dehydrogenase Inhibition
Many pyridine carboxamide fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs).[5] SDH is a crucial enzyme complex (Complex II) in the mitochondrial electron transport chain of fungi. By inhibiting this enzyme, the fungicide disrupts cellular respiration, leading to a depletion of ATP and ultimately, fungal cell death.
Caption: Inhibition of Fungal Respiration by an SDHI Fungicide.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of advanced agrochemicals. Its strategic halogenation allows for selective and efficient chemical transformations, making it an ideal starting material for the creation of potent fungicides like pyridine carboxamides. The synthetic pathways and mechanisms outlined in this guide demonstrate the significant potential of this compound to contribute to the development of next-generation crop protection solutions, addressing the ongoing challenges in global agriculture. Further research into the applications of this intermediate is likely to yield a new wave of innovative and effective agrochemicals.
References
The Strategic Role of 2-Fluoro-3-iodo-5-methylpyridine in Accelerating Active Pharmaceutical Ingredient (API) Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: In the landscape of modern pharmaceutical development, the efficient synthesis of complex molecular architectures is paramount. The strategic use of versatile intermediates can significantly streamline synthetic routes, leading to accelerated timelines and reduced costs in the discovery and production of new active pharmaceutical ingredients (APIs). 2-Fluoro-3-iodo-5-methylpyridine has emerged as a key building block in this context, offering a unique combination of reactivity and positional selectivity that makes it an invaluable tool for medicinal chemists. This technical guide provides a comprehensive overview of the properties, synthesis, and application of this compound as a pivotal intermediate in API development, with a focus on its role in the synthesis of targeted therapies such as the dual PI3K/mTOR inhibitor, Omipalisib (GSK2126458).
Physicochemical and Spectroscopic Properties
This compound is a halogenated pyridine derivative with distinct physical and chemical characteristics that underpin its utility in organic synthesis. The presence of a fluorine atom, an iodine atom, and a methyl group on the pyridine ring imparts a unique electronic and steric profile, influencing its reactivity in cross-coupling reactions.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅FIN | [1] |
| Molecular Weight | 237.01 g/mol | [1][2] |
| CAS Number | 153034-78-7 | [1][3] |
| Appearance | White to off-white solid/crystal or powder | [3][4] |
| Melting Point | 75-80 °C (range); 110-114 °C | [3][4] |
| Boiling Point | 201.7 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.182 g/cm³ (Predicted) | [5] |
| Solubility | Soluble in organic solvents such as chloroform, dimethyl sulfoxide, and ethanol; Insoluble in water. | [4] |
| Refractive Index | 1.587 (Predicted) | [5] |
| Flash Point | 91.1 °C (Predicted) | [5] |
Spectroscopic Data:
While specific spectra are not provided in the search results, typical spectroscopic data for this compound would include:
-
¹H NMR: Signals corresponding to the aromatic protons on the pyridine ring and the methyl protons.
-
¹³C NMR: Resonances for the carbon atoms of the pyridine ring and the methyl group.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically starting from a readily available aminopicoline derivative. While a specific detailed protocol for this exact molecule is not available in the provided search results, a general synthetic approach can be inferred from patent literature describing the preparation of similar fluorinated pyridine compounds.[2]
General Synthetic Pathway:
References
Stability and Storage of 2-Fluoro-3-iodo-5-methylpyridine: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical intermediate, 2-Fluoro-3-iodo-5-methylpyridine. The information herein is intended to ensure the integrity and purity of the compound for research and development activities. This document outlines recommended storage protocols, potential degradation pathways, and methodologies for stability assessment based on industry-standard guidelines.
Compound Information
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 153034-78-7 | [1][2] |
| Molecular Formula | C₆H₅FIN | [2] |
| Molecular Weight | 237.01 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥ 98% (GC) | [2] |
Recommended Storage and Handling
Proper storage and handling of this compound are crucial to maintain its chemical integrity. The following conditions are recommended based on available safety data sheets and general best practices for halogenated pyridines.
| Condition | Recommendation | Justification |
| Temperature | 0-8 °C.[2] | To minimize the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | To prevent oxidation and reaction with atmospheric moisture. |
| Light | Keep in a dark place.[3] | To prevent light-induced degradation (photodegradation). |
| Container | Tightly closed container.[4][5] | To prevent contamination and exposure to air and moisture. |
| Ventilation | Store in a cool, dry, and well-ventilated area.[5][6] | To ensure a safe storage environment and dissipate any potential vapors. |
Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Avoid inhalation of dust and contact with skin and eyes.[5]
-
Ground containers when transferring material to prevent static discharge.[7]
-
Keep away from heat, sparks, open flames, and other ignition sources.[5]
Stability Profile
Potential Degradation Pathways:
-
Hydrolysis: The pyridine ring and halogen substituents may be susceptible to hydrolysis under acidic or basic conditions, although pyridines are generally stable to acid.
-
Oxidation: The molecule could be susceptible to oxidation, particularly at the methyl group or the pyridine ring itself.
-
Photodegradation: Exposure to UV or visible light may lead to the cleavage of the carbon-iodine bond or other photochemical reactions.
-
Thermal Degradation: Elevated temperatures may induce decomposition.
Experimental Protocols for Stability Assessment
The following experimental protocols are proposed for a comprehensive stability assessment of this compound, based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) for stability testing and Q1B for photostability testing.[3][4]
Long-Term and Accelerated Stability Studies
Objective: To evaluate the thermal stability of this compound under recommended and accelerated storage conditions.
Methodology:
-
Sample Preparation: Place accurately weighed samples of this compound into vials made of an inert material (e.g., amber glass).
-
Storage Conditions: Store the samples under the conditions outlined in the table below.
-
Testing Frequency: Analyze the samples at the initial time point (T=0) and at specified intervals.
-
Analytical Method: Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the purity of the compound and quantify any degradation products.
| Study Type | Storage Conditions | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 3, 6, 9, 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |
RH = Relative Humidity
Forced Degradation Studies
Objective: To identify potential degradation products and pathways under various stress conditions.
Methodology:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add a dilute acid (e.g., 0.1 M HCl). Heat the solution (e.g., at 60°C) for a defined period.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add a dilute base (e.g., 0.1 M NaOH). Heat the solution (e.g., at 60°C) for a defined period.
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or with gentle heating.
-
Thermal Degradation: Expose a solid sample of the compound to elevated temperatures (e.g., 80°C) for an extended period.
-
Analysis: Analyze the stressed samples using a suitable analytical method (e.g., HPLC, GC-MS) to identify and quantify any degradation products.
Photostability Testing
Objective: To assess the stability of this compound upon exposure to light.
Methodology:
-
Sample Preparation: Place a thin layer of the solid compound in a suitable container (e.g., quartz dish).
-
Light Exposure: Expose the sample to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Control Sample: Protect a parallel sample from light to serve as a control.
-
Analysis: After the exposure period, compare the purity and degradation profile of the light-exposed sample with the control sample using a validated analytical method.
Visualizations
The following diagrams illustrate key workflows and logical relationships for the handling and stability testing of this compound.
Caption: Workflow for the proper storage and handling of this compound.
Caption: Logical workflow for conducting stability studies on this compound.
Conclusion
The stability and purity of this compound are best maintained by storing it at 0-8 °C in a dark, dry, and well-ventilated area under an inert atmosphere. Adherence to proper handling procedures is essential to prevent contamination and ensure the safety of laboratory personnel. While specific stability data is not widely published, a comprehensive stability testing program, including long-term, accelerated, forced degradation, and photostability studies, is recommended to fully characterize the stability profile of this compound. The protocols and workflows provided in this guide offer a robust framework for such an assessment.
References
- 1. acdlabs.com [acdlabs.com]
- 2. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaacademias.com [pharmaacademias.com]
- 4. jordilabs.com [jordilabs.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 2-Fluoro-3-iodo-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Fluoro-3-iodo-5-methylpyridine, a key intermediate in pharmaceutical and agrochemical research. The following sections detail the compound's properties, associated hazards, safe handling procedures, emergency protocols, and experimental guidelines for its synthesis and purification.
Compound Identification and Properties
This compound is a halogenated pyridine derivative. Its unique substitution pattern makes it a valuable building block in the synthesis of complex organic molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 153034-78-7 | [1] |
| Molecular Formula | C₆H₅FIN | [1] |
| Molecular Weight | 237.01 g/mol | [1] |
| Appearance | Colorless to yellowish crystal or powder | [2] |
| Melting Point | 75-80 °C | [2] |
| Solubility | Soluble in chloroform, dimethyl sulfoxide, and ethanol; Insoluble in water. | [2] |
| SMILES String | Cc1cnc(F)c(I)c1 | [1] |
| InChI Key | ANOOZLFFCNANTR-UHFFFAOYSA-N | [1] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance and requires careful handling to minimize risk.
Table 2: GHS Hazard Classification and Precautionary Statements
| Hazard Class | Code | Statement | Pictogram |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 |
| Eye Irritation | H319 | Causes serious eye irritation | GHS07 |
Data sourced from multiple safety data sheets.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound. The following diagram outlines the recommended PPE selection.
References
Methodological & Application
Synthesis of Substituted Pyridines from 2-Fluoro-3-iodo-5-methylpyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of substituted pyridines utilizing the versatile building block, 2-fluoro-3-iodo-5-methylpyridine. This trifunctional scaffold allows for selective functionalization at three distinct positions, making it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The methodologies described herein focus on palladium-catalyzed cross-coupling reactions at the C3-iodo position and nucleophilic aromatic substitution at the C2-fluoro position.
Introduction
This compound is a key synthetic intermediate possessing two distinct reactive handles for orthogonal functionalization. The carbon-iodine bond is highly susceptible to oxidative addition to palladium(0) catalysts, enabling a range of cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. Concurrently, the electron-withdrawing nature of the pyridine nitrogen and the fluorine atom at the C2 position activates this site for nucleophilic aromatic substitution (SNAr). This dual reactivity allows for the sequential and controlled introduction of diverse substituents, providing a powerful strategy for the generation of libraries of novel pyridine derivatives.
Reaction Capabilities of this compound
The synthetic utility of this compound is primarily centered around two types of transformations, enabling the formation of carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.
Caption: Synthetic pathways from this compound.
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize typical reaction conditions and expected yields for the functionalization of the C3-iodo position of this compound based on established protocols for structurally similar halopyridines.
Table 1: Suzuki-Miyaura Coupling of this compound with (Hetero)arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₃PO₄ | 1,4-Dioxane | 100 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | Toluene/H₂O | 110 | 12 | 75-85 |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | DME | 85 | 18 | 80-90 |
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 16 | 90-98 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 50 | 8 | 85-95 |
| 3 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | THF | 60 | 12 | 70-80 |
| 4 | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | 70 | 6 | 90-99 |
Table 3: Buchwald-Hartwig Amination of this compound with Amines
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 24 | 70-80 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 75-85 |
| 4 | tert-Butylamine | Pd(OAc)₂ (3) | RuPhos (6) | K₂CO₃ | t-BuOH | 80 | 24 | 60-70 |
Experimental Protocols
The following are detailed, representative protocols for the key transformations of this compound. These protocols are based on established procedures and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the coupling of this compound with an arylboronic acid.
Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Fluoro-3-iodo-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 2-Fluoro-3-iodo-5-methylpyridine with various arylboronic acids. The resulting 3-aryl-2-fluoro-5-methylpyridine scaffolds are of significant interest in medicinal chemistry and drug discovery due to the unique electronic properties imparted by the fluorine substituent, which can enhance metabolic stability and binding affinity.
The reactivity of the starting material is primarily dictated by the carbon-halogen bond strength, following the general trend: C-I > C-Br > C-Cl > C-F. Consequently, the palladium catalyst will selectively activate the more labile carbon-iodine bond at the 3-position, leaving the C-F bond at the 2-position intact. This allows for the regioselective synthesis of the desired 3-aryl-2-fluoro-5-methylpyridine derivatives.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron compound (arylboronic acid) forms a boronate species, which then transfers the aryl group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. These data are based on analogous reactions reported for structurally similar fluorinated iodopyridines.[1][2][3]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | DMF/H₂O (5:1) | 100 | 10 | 88-96 |
| 3 | 4-Cyanophenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | 16 | 75-85 |
| 4 | 3-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 95 | 14 | 80-90 |
| 5 | 2-Naphthylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 82-92 |
Experimental Protocols
This section provides a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. Optimization may be required for different arylboronic acids.
Materials and Reagents:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv.)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.[4]
-
-
Catalyst and Solvent Addition:
-
Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂).
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 10-16 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and transfer to a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-2-fluoro-5-methylpyridine.
-
Mandatory Visualizations
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Fluoro-3-iodo-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-Fluoro-3-iodo-5-methylpyridine. This versatile building block is a key intermediate in the synthesis of a wide range of functionalized pyridine derivatives for the pharmaceutical and agrochemical industries.[1][2][3] The protocols outlined below are based on established methodologies for cross-coupling reactions of halopyridines and can be adapted for various research and development applications.
Introduction
This compound is a valuable heterocyclic starting material due to the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) center than the carbon-fluorine bond. This chemoselectivity allows for selective functionalization at the 3-position of the pyridine ring via common palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, while leaving the fluorine atom intact for potential subsequent transformations.
These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
Data Presentation: A Comparative Overview of Cross-Coupling Reactions
The following tables summarize typical reaction conditions and representative yields for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions of this compound with various coupling partners. These data are compiled from analogous reactions on similar substrates and serve as a guide for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 18 | 75-85 |
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Terminal Alkyne | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 8 | 90-98 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (5) | DiPEA | DMF | 70 | 12 | 85-95 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | Acetonitrile | 50 | 10 | 80-90 |
Table 3: Buchwald-Hartwig Amination of this compound with Amines
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 70-80 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 16 | 75-85 |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions of this compound.
Suzuki-Miyaura Coupling: Synthesis of 2-Fluoro-5-methyl-3-phenylpyridine
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 237.0 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.7 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Toluene (5 mL)
-
Water (1 mL)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Under a positive pressure of the inert gas, add Pd(PPh₃)₄ followed by toluene and water.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
Sonogashira Coupling: Synthesis of 2-Fluoro-5-methyl-3-(phenylethynyl)pyridine
This protocol outlines a standard procedure for the Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 mmol, 237.0 mg)
-
Phenylacetylene (1.2 mmol, 122.6 mg, 131 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14.0 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N) (3.0 mmol, 303.6 mg, 418 µL)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene dropwise to the reaction mixture.
-
Heat the reaction mixture to 65 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 8 hours), cool the reaction to room temperature.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Buchwald-Hartwig Amination: Synthesis of N-Morpholino-2-fluoro-5-methylpyridin-3-amine
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with morpholine.
Materials:
-
This compound (1.0 mmol, 237.0 mg)
-
Morpholine (1.2 mmol, 104.5 mg, 105 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 mmol, 18.7 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Anhydrous toluene (5 mL)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, BINAP, and NaOtBu to a dry Schlenk tube.
-
Add anhydrous toluene and stir the mixture for 10 minutes.
-
Add this compound followed by morpholine.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 18 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Visualizations
The following diagrams illustrate the general experimental workflows and a representative catalytic cycle for the palladium-catalyzed cross-coupling reactions described.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Caption: General experimental workflow for the Sonogashira coupling.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for Sonogashira Coupling of 2-Fluoro-3-iodo-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for conducting the Sonogashira coupling reaction with 2-Fluoro-3-iodo-5-methylpyridine. The Sonogashira reaction is a robust and versatile method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules.[3]
The protocols provided are based on established procedures for similar heteroaryl halides and can be adapted to specific research needs.[2][4] All reactions should be performed under an inert atmosphere, such as nitrogen or argon, to prevent the undesired homocoupling of the alkyne (Glaser coupling).[4] The use of anhydrous solvents and reagents is recommended for optimal results.[4]
General Reaction Scheme
The Sonogashira coupling of this compound with a terminal alkyne proceeds as follows:
The reactivity of the aryl halide is a key factor influencing the reaction, with iodides being more reactive than bromides or chlorides.[1][5] This allows for selective couplings if other halides are present.[1]
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various Sonogashira coupling conditions reported for structurally related aryl and heteroaryl halides. This data can serve as a starting point for optimizing the reaction with this compound.
| Substrate | Catalyst System | Base | Solvent | Temperature | Yield | Reference |
| 2-Amino-3-bromopyridine | 2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃, 5 mol% CuI | Et₃N | DMF | 100 °C | 72-96% | [6] |
| Aryl Halide | 0.05 eq Pd(PPh₃)₂Cl₂, 0.025 eq CuI | Diisopropylamine (7.0 eq) | THF | Room Temp. | 89% | [5] |
| 6-bromo-3-fluoro-2-cyanopyridine | 0.15 eq Pd(PPh₃)₄, 0.3 eq CuI | Et₃N | THF/Et₃N | Room Temp. | High | [7] |
| Heteroaryl Halides | [Pd(C₃H₅)Cl]₂/Tedicyp, 5% CuI | K₂CO₃ | DMF | 100 °C | Good | |
| 2-Iodo-5-alkylfuran | 2 mol% PdCl₂(PPh₃)₂, 4 mol% CuI | Triethylamine | THF | 50-70 °C | Not specified | [2] |
| 3-Fluoro-4-iodopyridine | 0.02-0.05 eq PdCl₂(PPh₃)₂, 0.04-0.10 eq CuI | Et₃N or DIPEA | THF or DMF | 40-65 °C | Not specified | [4] |
| Aryl Halides (Copper-Free) | 1 mol% Pd₂(dba)₃, 4 mol% PPh₃ | Diisopropylethylamine | DMF | 80-100 °C | Not specified | [2] |
Experimental Protocols
Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol describes a standard procedure for the Sonogashira coupling of this compound with a terminal alkyne using a palladium and copper co-catalyst system.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).[2]
-
Add anhydrous tetrahydrofuran (5 mL) and triethylamine (2.0 mmol) to the flask.[2]
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.[2]
-
Heat the reaction mixture to 50-70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.[5]
-
The filtrate can be washed with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine, then dried over anhydrous Na₂SO₄, and concentrated in vacuo.[5]
-
Purify the crude product by flash column chromatography on silica gel.[5]
Protocol 2: Copper-Free Sonogashira Coupling
This protocol outlines a procedure for the Sonogashira coupling without the use of a copper co-catalyst, which can be advantageous in certain applications to avoid potential issues with copper contamination.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.5 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Diisopropylethylamine (DIPEA) (3.0 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), and triphenylphosphine (0.04 mmol).[2]
-
Add anhydrous N,N-dimethylformamide (5 mL) and diisopropylethylamine (3.0 mmol).[2]
-
Add the terminal alkyne (1.5 mmol) to the reaction mixture.[2]
-
Heat the reaction to 80-100 °C and monitor its progress.[2]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[2]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
-
Purify the residue by column chromatography.[2]
Visualizations
Sonogashira Coupling Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Sonogashira coupling reaction. The cycle involves a palladium catalyst and a copper co-catalyst.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Experimental Workflow
This diagram outlines the general workflow for performing a Sonogashira coupling reaction, from setup to product purification.
Caption: General experimental workflow for Sonogashira coupling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [file.scirp.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Fluoro-3-iodo-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in medicinal chemistry and drug development for the synthesis of arylamines and heteroarylamines. The substrate, 2-Fluoro-3-iodo-5-methylpyridine, is a valuable building block, and its selective amination is crucial for the synthesis of various biologically active compounds. The presence of two different halogen atoms, fluorine and iodine, on the pyridine ring necessitates a highly regioselective reaction. This document provides detailed application notes and protocols for the selective Buchwald-Hartwig amination at the C3 position of this compound.
Principle of Regioselectivity
The regioselectivity of the Buchwald-Hartwig amination on polyhalogenated aromatic systems is primarily governed by the relative bond strengths of the carbon-halogen bonds. The ease of oxidative addition of the palladium(0) catalyst to the carbon-halogen bond follows the general trend: C-I > C-Br > C-Cl > C-F.[1] Consequently, the carbon-iodine bond at the C3 position of this compound is significantly more reactive towards the palladium catalyst than the carbon-fluorine bond at the C2 position. This inherent difference in reactivity allows for the selective formation of the C-N bond at the C3 position, leaving the C-F bond intact. Studies on similar substrates, such as 2-fluoro-4-iodopyridine, have demonstrated exclusive amination at the iodo-substituted position.[2]
Reaction Scheme
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes recommended starting conditions for the Buchwald-Hartwig amination of this compound with various amines. These conditions are based on protocols for structurally similar iodopyridines and should be optimized for specific substrates.
| Amine Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Alkylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 8-16 | 85-95 |
| Secondary Alkylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 12-24 | 80-90 |
| Aniline | Pd(OAc)₂ (1.5) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 12-24 | 75-85 |
| Heterocyclic Amine | Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS (1.5) | THF | 80 | 6-12 | 80-95 |
| Microwave Protocol | Pd(OAc)₂ (3) | BINAP (6) | K₂CO₃ (3.5) | Dioxane | 150 | 0.5 | 70-85 |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
Anhydrous solvents and reagents are crucial for optimal results and reproducibility.
-
The choice of ligand is critical and should be tailored to the specific amine being used. Bulky biarylphosphine ligands are generally effective.[3]
-
The base should be chosen carefully to be compatible with the functional groups present in the amine substrate.[4]
Protocol 1: General Procedure for Coupling with Primary and Secondary Amines
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).
-
Atmosphere Exchange: Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the amine (1.1-1.2 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Extraction: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Amination
-
Reaction Setup: In a microwave reaction vial, combine this compound (1.0 equiv.), Pd(OAc)₂ (3 mol%), BINAP (6 mol%), and K₂CO₃ (3.5 equiv.).[2]
-
Reagent Addition: Add the desired amine (1.2 equiv.) and anhydrous dioxane.
-
Sealing: Crimp the vial securely.
-
Microwave Irradiation: Place the vial in the microwave reactor and irradiate at the specified temperature (e.g., 150 °C) for the designated time (e.g., 30 minutes).
-
Work-up and Purification: Follow steps 6-9 from Protocol 1.
Mandatory Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
References
Application Notes and Protocols for the Synthesis of Protein Kinase Inhibitors Using 2-Fluoro-3-iodo-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-iodo-5-methylpyridine is a key heterocyclic building block in medicinal chemistry, particularly in the development of potent and selective protein kinase inhibitors. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methyl group on the pyridine ring, offers versatile handles for synthetic elaboration and fine-tuning of pharmacokinetic and pharmacodynamic properties. The iodine atom at the 3-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the facile introduction of diverse aryl and heteroaryl moieties that are often crucial for potent kinase inhibition. The fluorine atom at the 2-position can enhance binding affinity, metabolic stability, and cell permeability of the final inhibitor.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of protein kinase inhibitors, with a focus on inhibitors of Anaplastic Lymphoma Kinase (ALK) and Proto-Oncogene Tyrosine-Protein Kinase ROS (ROS1), two clinically validated targets in oncology. The protocols and data presented herein are exemplified by the synthesis of Repotrectinib (TPX-0005), a next-generation ROS1/TRK/ALK inhibitor.[1][2][3][4][5]
Target Kinases and Signaling Pathways
Anaplastic Lymphoma Kinase (ALK)
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the central and peripheral nervous systems. Chromosomal rearrangements involving the ALK gene can lead to the formation of fusion proteins with constitutive kinase activity, driving oncogenesis in various cancers, most notably non-small cell lung cancer (NSCLC). These ALK fusion proteins activate downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and JAK-STAT pathways, promoting cell proliferation, survival, and metastasis.[6][7][8]
Proto-Oncogene Tyrosine-Protein Kinase ROS (ROS1)
ROS1 is another receptor tyrosine kinase that is structurally related to the ALK and insulin receptor families. Similar to ALK, chromosomal rearrangements involving the ROS1 gene can result in the expression of oncogenic fusion proteins that are implicated in a subset of NSCLC and other cancers. The constitutive activation of ROS1 fusion proteins leads to the activation of similar downstream signaling cascades as ALK, including the PI3K/AKT/mTOR, RAS/MAPK/ERK, and STAT3 pathways, thereby driving cancer cell growth and survival.[6][8]
Experimental Protocols
The synthesis of protein kinase inhibitors from this compound typically involves a key cross-coupling step to introduce a core heterocyclic moiety, followed by further functionalization. The following protocol describes a representative Suzuki-Miyaura coupling reaction, a widely used method for this purpose.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with a Pyrazole Boronic Ester
This protocol outlines the synthesis of a key intermediate, a 3-(pyrazol-1-yl)pyridine derivative, which is a common scaffold in many kinase inhibitors, including Repotrectinib.
Materials:
-
This compound (1.0 equiv)
-
Pyrazole boronic acid pinacol ester (e.g., 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 equiv)
-
Base (e.g., K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the pyrazole boronic acid pinacol ester, and potassium phosphate.
-
Evacuate and backfill the flask with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Under the inert atmosphere, add the palladium catalyst to the flask.
-
Add the anhydrous, degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-(pyrazol-1-yl)pyridine intermediate.
Data Presentation
The following tables summarize the in vitro inhibitory activity of Repotrectinib, a kinase inhibitor synthesized using a derivative of this compound, against various wild-type and mutant kinases.
Table 1: In Vitro Inhibitory Activity of Repotrectinib against ROS1 and its Mutants
| Kinase Target | IC₅₀ (nM) |
| ROS1 (WT) | 0.07 |
| ROS1 G2032R | 1.26 |
| ROS1 L1196M | 1.08 |
Data compiled from multiple sources.[1][4]
Table 2: In Vitro Inhibitory Activity of Repotrectinib against ALK and its Mutants
| Kinase Target | IC₅₀ (nM) |
| ALK (WT) | 1.01 |
| ALK G1202R | 1.26 |
| ALK L1196M | 1.08 |
Data compiled from multiple sources.[1][4]
Table 3: In Vitro Inhibitory Activity of Repotrectinib against TRK Family Kinases
| Kinase Target | IC₅₀ (nM) |
| TRKA | 0.83 |
| TRKB | 0.05 |
| TRKC | 0.1 |
Data compiled from multiple sources.[4]
Table 4: In Vitro Inhibitory Activity of Repotrectinib against Other Kinases
| Kinase Target | IC₅₀ (nM) |
| JAK2 | 1.04 |
| LYN | 1.66 |
| Src | 5.3 |
| FAK | 6.96 |
Data compiled from multiple sources.[1][4]
Visualizations
Signaling Pathways
Caption: Simplified ALK signaling pathway.
Caption: Simplified ROS1 signaling pathway.
Experimental Workflow
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repotrectinib: First Approval [ouci.dntb.gov.ua]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Repotrectinib | C18H18FN5O2 | CID 135565923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
Application Notes and Protocols for C-N Bond Formation Using 2-Fluoro-3-iodo-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-iodo-5-methylpyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methyl group on the pyridine ring, offers multiple reaction sites for diversification. The carbon-iodine bond is particularly susceptible to transition metal-catalyzed cross-coupling reactions, providing a reliable handle for the formation of new carbon-nitrogen (C-N) bonds. This is of paramount importance in the synthesis of novel pharmaceutical candidates and functional materials, as the resulting arylamine structures are prevalent in a wide array of biologically active molecules.
This document provides detailed protocols for the C-N bond formation using this compound, focusing on the widely applicable Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is renowned for its functional group tolerance, broad substrate scope, and generally high yields.
Reaction Principle: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines. The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium precursor and a suitable phosphine ligand. A base is required to facilitate the deprotonation of the amine and the subsequent catalytic cycle.
The generally accepted catalytic cycle involves:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl iodide (this compound) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and subsequent deprotonation by the base forms a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired N-aryl product and regenerating the Pd(0) catalyst.
The choice of ligand, base, and solvent is crucial for the success and efficiency of the reaction and often requires optimization for specific substrates.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound with an Aromatic Amine
This protocol describes a general procedure for the palladium-catalyzed C-N cross-coupling of this compound with a representative aromatic amine.
Materials:
-
This compound
-
Aromatic amine (e.g., Aniline, 4-methoxyaniline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Schlenk tube or microwave reaction vial
-
Magnetic stirrer and heating plate or microwave reactor
-
Standard laboratory glassware
-
Solvents for workup and purification (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or microwave reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the aromatic amine (1.2 equiv), cesium carbonate (2.0 equiv), palladium(II) acetate (0.05 equiv), and BINAP (0.10 equiv).
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene (to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent) via a syringe.
-
Reaction Conditions:
-
Conventional Heating: Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Microwave Irradiation: Place the reaction vial in the microwave reactor and heat to 120-150 °C.
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2-fluoro-5-methylpyridin-3-yl)arylamine.
Data Presentation
The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination of this compound with various amines. Note: The following data is illustrative and based on typical conditions for similar substrates. Actual yields may vary depending on the specific amine and optimized reaction conditions.
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (5) | BINAP (10) | Cs₂CO₃ (2.0) | Toluene | 110 | 12 | 85-95 |
| 2 | 4-Methoxyaniline | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ (2.0) | Dioxane | 100 | 16 | 80-90 |
| 3 | Morpholine | Pd(OAc)₂ (5) | BINAP (10) | NaOtBu (1.5) | Toluene | 100 | 8 | 75-85 |
| 4 | Benzylamine | Pd₂(dba)₃ (2.5) | RuPhos (5) | K₂CO₃ (2.0) | Toluene | 110 | 18 | 70-80 |
Visualizations
Experimental Workflow
Caption: A general experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Application Notes and Protocols: 2-Fluoro-3-iodo-5-methylpyridine in the Synthesis of Fluorinated Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-iodo-5-methylpyridine is a versatile trifunctional heterocyclic building block increasingly utilized in the synthesis of complex fluorinated molecules for the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methyl group on a pyridine ring, allows for selective and sequential functionalization through various cross-coupling reactions. The presence of the fluorine atom is of particular interest as it can significantly modulate the physicochemical and biological properties of the target compounds, including metabolic stability, binding affinity, and lipophilicity.
This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, namely Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Additionally, it explores the potential biological significance of the resulting fluorinated pyridine derivatives, particularly as kinase inhibitors and receptor modulators.
Synthetic Applications
This compound serves as a valuable scaffold for introducing a 3-fluoro-5-methylpyridine moiety into a target molecule. The iodine atom at the 3-position is the primary site for cross-coupling reactions, offering a reactive handle for the formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-3-fluoro-5-methylpyridines
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds. In the context of this compound, this reaction enables the synthesis of 2-aryl-3-fluoro-5-methylpyridines, which are scaffolds found in various biologically active compounds.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
General workflow for Suzuki-Miyaura coupling.
Detailed Methodology:
-
To a dry Schlenk flask, add this compound, the corresponding arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary (Representative Examples)
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 85[1] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 16 | 78[1] |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 8 | 92[1] |
Sonogashira Coupling: Synthesis of 2-Alkynyl-3-fluoro-5-methylpyridines
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to 2-alkynyl-3-fluoro-5-methylpyridines. These derivatives are valuable intermediates in medicinal chemistry.
Experimental Protocol: General Procedure for Sonogashira Coupling
References
Application Notes and Protocols for Microwave-Assisted Synthesis with 2-Fluoro-3-iodo-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 2-Fluoro-3-iodo-5-methylpyridine in microwave-assisted organic synthesis. This versatile building block is a valuable precursor for the synthesis of a wide range of substituted pyridine derivatives, which are key structural motifs in many pharmaceutical and agrochemical compounds. Microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced reaction efficiency.
This document details protocols for three pivotal cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, all employing microwave technology to facilitate rapid and efficient synthesis.
Introduction to Microwave-Assisted Synthesis
Microwave-assisted organic synthesis utilizes microwave energy to heat chemical reactions. Unlike conventional heating, which relies on conduction and convection, microwave irradiation directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This technology offers several key advantages:
-
Accelerated Reaction Rates: Reactions that may take hours or days under conventional heating can often be completed in minutes.
-
Increased Yields: The rapid and efficient heating can lead to higher product yields and fewer side products.
-
Improved Purity: Shorter reaction times often minimize the decomposition of reactants and products, leading to cleaner reaction profiles.
-
Enhanced Reproducibility: Precise control over reaction parameters such as temperature and time ensures high reproducibility.
Key Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions due to the presence of two distinct halogen atoms with different reactivities. The iodo group at the 3-position is significantly more reactive than the fluoro group at the 2-position, allowing for selective functionalization.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is widely used to synthesize biaryl and heteroaryl compounds.
General Reaction Scheme:
This protocol outlines a general procedure for the microwave-assisted Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/H₂O, DMF, ACN)
-
10 mL microwave reaction vial with a magnetic stir bar
Procedure:
-
To a 10 mL microwave reaction vial, add this compound (1.0 eq), the arylboronic acid, palladium catalyst, and base.
-
Add the desired solvent or solvent mixture.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at the specified temperature and time (see Table 1 for examples).
-
After the reaction is complete, cool the vial to room temperature.
-
The reaction progress can be monitored by TLC or LC-MS.
-
Work-up the reaction mixture by diluting with an organic solvent, washing with water and brine, drying over anhydrous sulfate, and concentrating under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Representative Conditions and Yields for Microwave-Assisted Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 120 | 15 | >90 (estimated) |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | DMF | 130 | 10 | >95 (estimated) |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | ACN/H₂O (3:1) | 110 | 20 | >85 (estimated) |
| 4 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | Dioxane/H₂O (4:1) | 125 | 15 | >90 (estimated) |
Note: The yields in Table 1 are estimated based on typical outcomes for similar reactions found in the literature, as specific data for this compound was not available in the search results. Optimization for each specific substrate is recommended.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for microwave-assisted Suzuki-Miyaura coupling.
Sonogashira Coupling: C-C Bond Formation
The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.
General Reaction Scheme:
This protocol provides a general method for the microwave-assisted Sonogashira coupling of this compound with terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Base (e.g., Et₃N, DIPEA) (2.0 - 3.0 equivalents)
-
Solvent (e.g., THF, DMF, Acetonitrile)
-
10 mL microwave reaction vial with a magnetic stir bar
Procedure:
-
To a 10 mL microwave reaction vial, add this compound (1.0 eq), the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne to the reaction mixture.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at the specified temperature and time (see Table 2 for examples).
-
After cooling, monitor the reaction by TLC or LC-MS.
-
Work-up involves dilution, filtration through celite, washing with water and brine, drying, and concentration.
-
Purify the product by flash column chromatography.
Table 2: Representative Conditions and Yields for Microwave-Assisted Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2), CuI (4) | Et₃N | THF | 100 | 20 | >85 (estimated) |
| 2 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2), CuI (4) | DIPEA | DMF | 110 | 15 | >90 (estimated) |
| 3 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (3), CuI (5) | Et₃N | Acetonitrile | 90 | 25 | >80 (estimated) |
| 4 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2), CuI (4) | Et₃N | THF | 100 | 20 | >95 (estimated) |
Note: The yields in Table 2 are estimated based on typical outcomes for similar reactions found in the literature, as specific data for this compound was not available in the search results. Optimization for each specific substrate is recommended.
Diagram 2: Sonogashira Coupling Catalytic Cycle
Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It is a powerful tool for the synthesis of arylamines from aryl halides.
General Reaction Scheme:
This protocol provides a general procedure for the microwave-assisted Buchwald-Hartwig amination of this compound with various amines.
Materials:
-
This compound
-
Amine (1.1 - 2.0 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃) (1-3 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP) (2-6 mol%)
-
Base (e.g., NaOtBu, K₂CO₃) (1.5 - 2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
10 mL microwave reaction vial with a magnetic stir bar
Procedure:
-
In a glovebox, to a 10 mL microwave reaction vial, add the palladium pre-catalyst, the phosphine ligand, and the base.
-
In a separate vial, dissolve this compound (1.0 eq) and the amine in the anhydrous solvent.
-
Transfer this solution to the microwave vial containing the catalyst, ligand, and base.
-
Seal the vial tightly.
-
Remove the vial from the glovebox and place it in the microwave reactor.
-
Irradiate at the specified temperature and time (see Table 3 for examples).
-
After cooling, quench the reaction and proceed with a standard aqueous work-up.
-
Purify the product by flash column chromatography.
Table 3: Representative Conditions and Yields for Microwave-Assisted Buchwald-Hartwig Amination
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1.5) / XPhos (3) | NaOtBu | Toluene | 110 | 30 | >80 (estimated) |
| 2 | Morpholine | Pd₂(dba)₃ (2) / BINAP (4) | K₂CO₃ | Dioxane | 120 | 25 | >85 (estimated) |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) / XPhos (3) | NaOtBu | Toluene | 100 | 35 | >75 (estimated) |
| 4 | 4-Methoxyaniline | Pd₂(dba)₃ (2) / BINAP (4) | K₂CO₃ | Dioxane | 115 | 30 | >80 (estimated) |
Note: The yields in Table 3 are estimated based on typical outcomes for similar reactions found in the literature, as specific data for this compound was not available in the search results. Optimization for each specific substrate is recommended.
Diagram 3: Buchwald-Hartwig Amination Logical Flow
Caption: Logical workflow for a typical microwave-assisted Buchwald-Hartwig amination.
Safety Considerations for Microwave Synthesis
-
Pressure Monitoring: Microwave reactions are typically conducted in sealed vessels, which can lead to a significant increase in pressure. Always use a microwave reactor equipped with pressure monitoring and control features.
-
Solvent Choice: Use solvents with a high boiling point and good microwave absorption properties. Avoid low-boiling, flammable solvents unless the microwave system is specifically designed for their use.
-
Vial Integrity: Always inspect microwave vials for cracks or defects before use. Use only vials and caps that are rated for the temperatures and pressures to be used.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing microwave-assisted synthesis.
Conclusion
This compound is a highly valuable building block for the synthesis of complex pyridine derivatives. The application of microwave-assisted synthesis protocols significantly accelerates key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. The protocols and data presented in these application notes provide a solid foundation for researchers to leverage the benefits of microwave synthesis for the rapid and efficient development of novel molecules in the pharmaceutical and agrochemical industries. It is important to note that the provided reaction conditions are general guidelines and may require optimization for specific substrates to achieve the best results.
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-Fluoro-3-iodo-5-methylpyridine
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 2-Fluoro-3-iodo-5-methylpyridine in Suzuki-Miyaura cross-coupling reactions. Below, you will find troubleshooting advice for common side reactions, frequently asked questions, representative experimental protocols, and visualizations to aid in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki couplings?
A1: The most prevalent side reactions are protodeboronation of the boronic acid partner, homocoupling of the boronic acid, dehalogenation (specifically, de-iodination) of the pyridine substrate, and catalyst deactivation due to the coordinating pyridine nitrogen.
Q2: Why is protodeboronation a significant issue with heteroaryl boronic acids?
A2: Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid, which is replaced by a C-H bond, thus consuming the nucleophilic partner.[1] Heteroaryl boronic acids, especially those containing nitrogen atoms like pyridine derivatives, are particularly susceptible to this side reaction. This can be catalyzed by aqueous bases or occur under neutral pH conditions through a zwitterionic intermediate.
Q3: How can I minimize the homocoupling of my boronic acid coupling partner?
A3: Homocoupling, the dimerization of the boronic acid, is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture. To mitigate this, it is crucial to thoroughly degas all solvents and the reaction mixture itself. This can be achieved through methods like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period. Using a Pd(0) source directly or ensuring the efficient in-situ reduction of a Pd(II) precatalyst can also reduce the likelihood of homocoupling.
Q4: Is the iodine atom in this compound prone to removal (dehalogenation)?
A4: Yes, dehalogenation, where the iodine is replaced by a hydrogen atom, can be a competing side reaction. The C-I bond is the most reactive among carbon-halogen bonds in the oxidative addition step of the Suzuki coupling (I > Br > Cl > F). While this high reactivity is generally favorable for the desired coupling, it can also make the substrate more susceptible to side reactions like dehalogenation, especially under harsh reaction conditions or with certain bases and solvents.
Q5: Can the pyridine nitrogen in my substrate interfere with the catalyst?
A5: Absolutely. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species and inhibiting the catalytic cycle. This is a common issue with nitrogen-containing heterocycles in cross-coupling reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low or No Product Formation | Catalyst Deactivation: The pyridine nitrogen is poisoning the palladium catalyst. | • Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to sterically shield the palladium center. • Consider using a pre-catalyst that is more resistant to pyridine coordination. |
| Inefficient Oxidative Addition: The C-I bond, while reactive, may not be efficiently activated under the chosen conditions. | • Ensure your palladium catalyst and ligand system are appropriate. Electron-rich ligands can facilitate this step. • The general reactivity trend for halides is I > Br > Cl > F, so the C-I bond should be highly reactive. If issues persist, re-evaluate the catalyst system. | |
| Poor Solubility: Reagents, particularly the base, may not be sufficiently soluble in the reaction medium. | • For inorganic bases like K₃PO₄ or K₂CO₃, adding a small amount of water (e.g., a 10:1 or 4:1 mixture of organic solvent to water) can improve solubility and reaction rate. Be mindful that excess water can promote protodeboronation. | |
| Significant Boronic Acid Homocoupling | Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of the boronic acid. | • Improve the degassing procedure for all solvents and reagents (e.g., use multiple freeze-pump-thaw cycles or sparge with argon for an extended period). • Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Use of Pd(II) Precatalyst: Inefficient reduction to the active Pd(0) species can promote homocoupling. | • Start with a Pd(0) source like Pd(PPh₃)₄ to bypass the in-situ reduction step. • If using a Pd(II) source, ensure conditions are suitable for its rapid reduction. | |
| Formation of Deborylated Byproduct | Extensive Protodeboronation: The C-B bond of the boronic acid is being cleaved. | • Use boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are more stable and less prone to this side reaction. • Employ anhydrous conditions by using thoroughly dried solvents and reagents. • Optimize the base. Weaker bases like K₂CO₃ or K₃PO₄ are often preferred over strong hydroxides. |
| Formation of De-iodinated Pyridine | Dehalogenation Side Reaction: The iodine atom is being replaced by a hydrogen atom. | • This can be influenced by the choice of base and solvent. Screening different conditions may be necessary. • Shorter reaction times can sometimes reduce the extent of dehalogenation. |
Data Presentation: Representative Reaction Conditions
The following tables summarize typical reaction conditions for Suzuki couplings of substrates similar to this compound, providing a starting point for optimization.
Table 1: Catalyst and Ligand Systems for Heteroaryl Suzuki Couplings
| Catalyst (mol%) | Ligand (mol%) | Typical Yield Range | Notes |
| Pd(PPh₃)₄ (3-5) | - | Good to Excellent | A common Pd(0) source, but may not be optimal for challenging substrates. |
| Pd₂(dba)₃ (1.5-3) | SPhos or XPhos (3-6) | Excellent | Bulky, electron-rich ligands are often effective for heteroaryl couplings. |
| PdCl₂(dppf) (3) | - | Good to Excellent | A robust and widely used precatalyst. |
| Pd(OAc)₂ (2) | RuPhos (4) | Excellent | Often used in combination with bulky phosphine ligands. |
Yields are qualitative estimates (Good: 60-80%, Excellent: >80%) and will vary depending on the specific boronic acid and reaction conditions used.
Table 2: Base and Solvent Systems for Heteroaryl Suzuki Couplings
| Base (equivalents) | Solvent | Typical Yield Range | Notes |
| K₂CO₃ (2.0-3.0) | Dioxane/H₂O (4:1) | Good to Excellent | A widely used and effective combination. |
| K₃PO₄ (2.0-3.0) | Toluene or Dioxane | Excellent | A stronger base that is often effective for challenging couplings. |
| Cs₂CO₃ (2.0) | DMF/H₂O (4:1) | Good | Can be effective at higher temperatures. |
| KF (3.0) | Dioxane | Good | A milder base that can be useful if the substrate is base-sensitive. |
Experimental Protocols
This section provides a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Note: This is a generalized procedure and should be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and water in a 4:1 ratio)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or a reaction vial equipped with a magnetic stir bar, combine this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, followed by the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Common side reaction pathways in the Suzuki coupling of this compound.
Caption: A workflow diagram for troubleshooting low-yielding reactions.
References
Technical Support Center: Optimizing 2-Fluoro-3-iodo-5-methylpyridine Cross-Coupling Reactions
Welcome to the technical support center for cross-coupling reactions involving 2-Fluoro-3-iodo-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why are my cross-coupling reaction yields with this compound consistently low?
Low yields can stem from several factors related to the substrate's properties and the reaction conditions. The electron-deficient nature of the fluoropyridine ring can make it a challenging substrate.[1] Key areas to investigate include:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent are highly interdependent and crucial for success.[2] An inappropriate combination can lead to poor catalytic turnover.
-
Side Reactions: Undesired reactions like defluorination, protodeboronation (in Suzuki reactions), or homocoupling can consume starting materials and reduce the yield of the desired product.[2][3]
-
Presence of Oxygen: The active Pd(0) catalyst is sensitive to oxygen. Inadequate inert atmosphere techniques can lead to catalyst oxidation and deactivation.[1][2]
Q2: How critical is it to maintain an inert atmosphere for these reactions?
It is highly critical. The active Pd(0) catalyst is readily oxidized in the presence of oxygen, which deactivates it and leads to lower yields.[2] Oxygen can also promote side reactions like the homocoupling of boronic acids in Suzuki reactions.[1] Therefore, all cross-coupling reactions should be performed under a rigorously maintained inert atmosphere (e.g., argon or nitrogen). This involves using dried and degassed solvents and employing proper techniques like Schlenk lines or gloveboxes.[1][4]
Q3: I am observing defluorination of my pyridine ring. How can I prevent this?
Defluorination is a known side reaction for 2-fluoropyridines.[3] To minimize this, consider the following strategies:
-
Milder Reaction Conditions: Use the mildest possible conditions, including lower temperatures and weaker bases.[3]
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands can accelerate the desired cross-coupling reaction, helping it to outcompete the slower defluorination pathway.[3]
-
Careful Choice of Base: Avoid strong bases like NaOH or KOH. Milder bases such as K₃PO₄, Cs₂CO₃, or Na₂CO₃ are generally preferred.[3]
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. However, with substrates like this compound, challenges such as low yield and protodeboronation of the boronic acid partner are common.
Q: My Suzuki coupling with this compound is giving low yield, and I suspect protodeboronation of my boronic acid. What should I do?
Protodeboronation, the cleavage of the C-B bond, is a major side reaction, especially with electron-deficient heteroaryl boronic acids.[2] Here’s how to troubleshoot:
-
Use Boronic Esters or Trifluoroborates: Pinacol esters or MIDA esters of the boronic acid are generally more stable towards protodeboronation.[3] Potassium trifluoroborate salts also offer enhanced stability.[3]
-
Select a Milder Base: Strong bases can accelerate protodeboronation. Consider using weaker inorganic bases like K₃PO₄, Cs₂CO₃, or KF.[2][3]
-
Ensure Anhydrous Conditions: While a small amount of water can be beneficial, excess water promotes hydrolysis and protodeboronation. Use appropriately dried solvents.[3]
-
Optimize Ligand and Catalyst: Bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos can promote the desired catalytic cycle and prevent catalyst deactivation.[2] Pre-formed palladium precatalysts can also be highly effective.[3]
Table 1: Effect of Base and Ligand on Suzuki Coupling Yield
(Data adapted from studies on similar fluoropyridine substrates)
| Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Estimated Yield |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | High |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | High |
| Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DMF/H₂O | 90 | Moderate to High |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | Moderate |
General Protocol for Suzuki-Miyaura Coupling
This is a starting-point protocol that may require optimization.
-
Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the chosen base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[5]
-
Reagent Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[5] Then, add the degassed solvent (e.g., 1,4-dioxane with a small amount of water) via syringe.[6]
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.[7]
-
Work-up: After cooling, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate.[7]
-
Purification: Purify the crude product by flash column chromatography.[7]
Troubleshooting Guide: Buchwald-Hartwig Amination
This reaction is crucial for synthesizing aryl amines. Key challenges include catalyst inhibition by the amine or the iodide salt formed during the reaction.[8][9]
Q: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the reaction is sluggish and incomplete. What can I do?
Several factors could be at play. Here are some optimization strategies:
-
Ligand-to-Metal Ratio: Since amines can act as ligands and potentially deactivate the catalyst, adding a slight excess of the phosphine ligand relative to the palladium source can be beneficial.[8]
-
Choice of Base: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly effective.[9] If your substrates are base-sensitive, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures.[9]
-
Solvent Selection: For aryl iodide substrates, using less polar solvents like toluene is often ideal. This helps prevent the iodide salt byproduct from inhibiting the catalyst.[8] Ensure the solvent is anhydrous and degassed.[9]
-
Catalyst System: Screen different bulky, electron-rich phosphine ligands (e.g., XantPhos, DavePhos) and consider using palladium precatalysts (e.g., G3 or G4 precatalysts), which often provide cleaner formation of the active catalytic species.[10][11]
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst System | Base | Solvent | Temperature |
| Aryl Iodide | Primary/Secondary | Pd₂(dba)₃ / XantPhos | NaOtBu | Toluene | 80-110 °C |
| Aryl Iodide | Primary/Secondary | XPhos Pd G3 | Cs₂CO₃ | Dioxane | 100-120 °C |
| Aryl Iodide | Amide/Carbamate | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 100 °C |
General Protocol for Buchwald-Hartwig Amination
-
Preparation: In a glovebox or under inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XantPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the this compound (1.0 equiv.) and the amine (1.2 equiv.). Add anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat to 80-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction, dilute with a suitable organic solvent, and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds. Common issues include the homocoupling of the terminal alkyne (Glaser coupling) and low yields.[4]
Q: My Sonogashira reaction is producing a significant amount of the alkyne homocoupling byproduct. How can I suppress this?
Glaser homocoupling is typically caused by the presence of oxygen.[4] To minimize this side reaction:
-
Rigorous Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). This is the most critical factor.[4]
-
Use Freshly Degassed Solvents: Thoroughly degas all solvents immediately prior to use.[4]
-
High-Quality Reagents: Use a high-purity amine base and ensure the copper(I) co-catalyst is not oxidized.
-
Minimize Reaction Time: Once the starting material is consumed, work up the reaction promptly to avoid prolonged exposure to conditions that might favor homocoupling.[4]
Table 3: Typical Conditions for Sonogashira Coupling
| Pd Catalyst (mol%) | Cu(I) Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | - | Et₃N | THF or DMF | RT to 60 °C |
| Pd(OAc)₂ (2) | CuI (4) | PPh₃ (4) | Diisopropylamine | Toluene | 80 °C |
| Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 °C |
General Protocol for Sonogashira Coupling
-
Preparation: To a Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), the copper co-catalyst (e.g., CuI, 4 mol%), and this compound (1.0 equiv.).
-
Reagent Addition: Add the degassed solvent (e.g., THF) followed by the amine base (e.g., triethylamine, 3.0 equiv.). Finally, add the terminal alkyne (1.1 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature or heat as required (up to 100 °C), monitoring the reaction's progress by TLC or LC-MS.[12]
-
Work-up: Once complete, dilute the reaction mixture with an organic solvent and filter to remove salts. Wash the filtrate with water or ammonium chloride solution.
-
Purification: Dry the organic layer, concentrate it, and purify the residue by flash column chromatography.[4]
Visual Guides and Workflows
Caption: A logical workflow for troubleshooting low yields.
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Technical Support Center: Purification of 2-Fluoro-3-iodo-5-methylpyridine Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from 2-Fluoro-3-iodo-5-methylpyridine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of products from common reactions involving this compound, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Problem 1: Low or No Desired Product After Purification
Symptoms:
-
The isolated yield of the purified product is significantly lower than expected based on reaction monitoring (e.g., TLC, LC-MS).
-
Inability to isolate the desired product from the crude reaction mixture.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Product Degradation on Silica Gel | Some fluorinated pyridine derivatives can be sensitive to acidic silica gel. Consider using deactivated silica (e.g., treated with triethylamine) or an alternative stationary phase like alumina (neutral or basic).[1] |
| Product Volatility | If the product is a low molecular weight, non-polar compound, it may be lost during solvent removal under high vacuum. Use lower vacuum and moderate temperatures during concentration. |
| Incomplete Extraction | The product may have higher than expected polarity. Increase the polarity of the extraction solvent or perform multiple extractions. For particularly polar products, a continuous liquid-liquid extraction may be necessary. |
| Precipitation During Work-up | The product may be poorly soluble in the work-up solvents. Try using a different solvent system for the work-up or dilute the reaction mixture significantly before extraction. |
Problem 2: Co-elution of Impurities with the Desired Product during Column Chromatography
Symptoms:
-
The purified product shows persistent impurities by NMR or LC-MS analysis despite careful column chromatography.
-
Streaking or tailing of the product spot on TLC.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Similar Polarity of Product and Impurities | Optimize the solvent system for column chromatography. A shallow gradient or isocratic elution with a finely tuned solvent mixture can improve separation. Consider using a different stationary phase (e.g., alumina, C18 reverse phase).[2] |
| Residual Palladium Catalyst | Palladium catalysts can sometimes co-elute with the product. To remove residual palladium, you can wash the organic layer with an aqueous solution of a sulfur-containing ligand like thiourea or sodium sulfide before chromatography. Filtering the crude reaction mixture through a pad of Celite can also help remove some of the catalyst.[3] |
| Homocoupling Byproducts | In Suzuki-Miyaura reactions, homocoupling of the boronic acid can lead to biaryl impurities. Optimizing the reaction conditions (e.g., stoichiometry, catalyst, base) can minimize their formation. These are often less polar than the desired product and can be separated by careful chromatography.[4] |
| Dehalogenated Starting Material | Incomplete reaction or side reactions can lead to the presence of 2-fluoro-5-methylpyridine. This is typically more volatile and less polar than the product and can be removed by careful chromatography or, in some cases, by distillation if the product is not volatile. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying products from Suzuki-Miyaura reactions with this compound?
A1: The most common purification method is flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the coupled product. A typical starting point is a gradient of ethyl acetate in hexanes or petroleum ether. For products with basic nitrogen atoms, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and prevent tailing.
Q2: My Buchwald-Hartwig amination product is a polar amine. How can I effectively purify it?
A2: Polar amines can be challenging to purify by standard silica gel chromatography due to strong interactions with the stationary phase. Consider the following:
-
Use a more polar eluent system: A mixture of dichloromethane and methanol is often effective.
-
Add a basic modifier: As with Suzuki products, adding triethylamine or a few drops of ammonia to the eluent can improve chromatography.
-
Reverse-phase chromatography: If the compound is sufficiently soluble in polar solvents like methanol or acetonitrile, reverse-phase flash chromatography on a C18-functionalized silica gel can be an excellent alternative.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining very pure material.
Q3: I see a significant amount of debrominated/deiodinated starting material in my crude reaction mixture. How do I remove it?
A3: The dehalogenated byproduct (2-fluoro-5-methylpyridine) is typically much less polar than the desired cross-coupled product. This difference in polarity usually allows for straightforward separation by column chromatography. Using a less polar eluent system at the beginning of the purification will elute the dehalogenated byproduct first.
Q4: How can I remove residual organotin or organoboron reagents and byproducts?
A4:
-
Organoboron reagents: Boronic acids and their byproducts can often be removed by washing the organic layer with an aqueous base (e.g., saturated sodium bicarbonate solution) during the work-up. An extraction with an aqueous solution of a diol, such as pinacol or sorbitol, can also help to sequester boron-containing impurities.
-
Organotin reagents: These are less common in modern cross-coupling but if used, they can be removed by washing the organic layer with an aqueous solution of potassium fluoride.
Quantitative Data from Representative Reactions
The following tables summarize typical reaction conditions and purification outcomes for Suzuki-Miyaura and Buchwald-Hartwig reactions involving halogenated pyridines similar to this compound. This data is intended to serve as a general guide.
Table 1: Suzuki-Miyaura Coupling of Halogenated Pyridines
| Halopyridine | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Purification Method | Yield (%) | Purity (%) |
| 2-Bromo-5-methylpyridine | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol/Water | Reflux | 16 | Column Chromatography | 85 | >98 |
| 3-Bromo-2-methylpyridine | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/Water | 90 | 18 | Column Chromatography | 75-85 | Not Reported |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Toluene/Water | 100 | 16 | Column Chromatography | 95 | >99 |
Table 2: Buchwald-Hartwig Amination of Halogenated Pyridines
| Halopyridine | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Purification Method | Yield (%) | Purity (%) |
| 2-Bromo-5-fluoropyridine | Piperidine | Pd₂(dba)₃ (2) | XPhos (8) | NaOtBu | Toluene | 100 | 24 | Column Chromatography | 85 | >98 |
| 2-Bromo-3-methylpyridine | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 80 | 2 | Column Chromatography | 92 | >98 |
| 5-Bromo-2-aminopyridine | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 18 | Column Chromatography | 88 | >97 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/ligand; 1-5 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, DMF).
-
Reaction: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry flask or sealed tube with the palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂; 1-5 mol%), the phosphine ligand (e.g., Xantphos, BINAP, XPhos; 2-10 mol%), and the base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃; 1.5-3.0 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.1-1.5 equiv).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane).
-
Reaction: Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove insoluble salts and catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction and subsequent purification.
Caption: General experimental workflow for a Buchwald-Hartwig amination reaction and subsequent purification.
Caption: Logical workflow for troubleshooting the purification of reaction products.
References
Overcoming low reactivity of 2-Fluoro-3-iodo-5-methylpyridine in amination
This guide provides troubleshooting advice and answers to frequently asked questions regarding the amination of 2-Fluoro-3-iodo-5-methylpyridine. The inherent challenge with this substrate is achieving selective C-N bond formation at the C-I position while avoiding unwanted side reactions at the C-F position.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing low or no yield in the amination of this compound?
Low reactivity can be attributed to several factors. The substrate this compound has two reactive sites: the carbon-iodine (C-I) bond, typically targeted in cross-coupling reactions, and the carbon-fluorine (C-F) bond, which is activated towards nucleophilic aromatic substitution (SNAr). Poor yield often results from suboptimal reaction conditions that fail to activate the C-I bond efficiently or that inadvertently promote side reactions. Key factors to investigate include the choice of catalyst, ligand, base, and solvent, as these are critical for a successful transformation.
Q2: My reaction is producing a complex mixture of products. What are the likely side reactions?
The most common side reactions with this substrate are:
-
SNAr at the C-F position: The fluorine atom at the 2-position is activated by the pyridine ring nitrogen, making it susceptible to direct substitution by the amine nucleophile, especially under harsh basic conditions or high temperatures.
-
Hydrodehalogenation: The iodine or fluorine atom is replaced by a hydrogen atom, leading to the formation of 2-fluoro-5-methylpyridine or 3-iodo-5-methylpyridine. This can occur due to β-hydride elimination from the palladium-amido complex.
-
Di-arylation: If a primary amine is used, a secondary reaction can occur where the newly formed secondary amine couples with another molecule of the pyridine substrate.
Careful selection of reaction conditions is crucial to favor the desired C-I amination pathway.
Q3: Which catalytic system is better for this transformation: Palladium or Copper?
Both Palladium-catalyzed (Buchwald-Hartwig) and Copper-catalyzed (Ullmann-type) aminations are viable options for forming C-N bonds with aryl halides.
-
Palladium (Buchwald-Hartwig): This is the most common and versatile method. It often requires a specific combination of a palladium precursor and a phosphine ligand. Modern, sterically hindered biarylphosphine ligands are generally effective for challenging substrates.
-
Copper (Ullmann): Ullmann couplings can be effective, sometimes at lower temperatures than palladium-catalyzed reactions. However, they may require higher catalyst loading and specific ligands like diamines or β-diketones.
For this compound, a Buchwald-Hartwig approach is often the first choice due to the vast literature and available ligands designed for high selectivity.
Troubleshooting Guide
Issue 1: Low Conversion / No Reaction
If you observe a low conversion rate of your starting material, consult the following troubleshooting workflow.
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Poor Selectivity (Formation of SNAr Product)
If you are observing significant formation of the 2-amino-3-iodo-5-methylpyridine byproduct, this indicates that nucleophilic aromatic substitution (SNAr) is outcompeting the desired cross-coupling.
Recommended Actions:
-
Lower the Reaction Temperature: SNAr reactions often have a higher activation energy than the desired coupling. Reducing the temperature may slow the undesired pathway more significantly.
-
Change the Base: Strong, bulky bases like sodium tert-butoxide (NaOtBu) are often used in Buchwald-Hartwig reactions. However, if SNAr is an issue, switching to a weaker or more sterically hindered base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be beneficial. These bases are less likely to promote direct nucleophilic attack by the amine.
-
Optimize the Catalyst/Ligand System: A highly active palladium catalyst can accelerate the C-I coupling to such an extent that it becomes the dominant pathway even at lower temperatures. Using bulky biarylphosphine ligands can favor the oxidative addition at the less hindered C-I bond.
Data and Protocols
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination
The following conditions are based on successful aminations of analogous fluoro-iodopyridine systems and serve as a robust starting point for optimization.
| Parameter | Recommended Condition | Rationale & Reference |
| Pd Precursor | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Common and effective palladium sources for generating the active Pd(0) species. |
| Ligand | Xantphos (1.2-1.5 eq. to Pd) | A wide bite-angle ligand known to promote reductive elimination and prevent side reactions. Effective for heteroaryl halides. |
| Base | Cs₂CO₃ or K₃PO₄ (1.5-2.0 eq.) | Milder, non-nucleophilic bases that minimize the risk of SNAr at the C-F bond. |
| Solvent | Dioxane or Toluene | Aprotic solvents with good solubility for the catalyst system and reagents. Must be anhydrous and degassed. |
| Temperature | 80 - 110 °C | A typical temperature range for Buchwald-Hartwig couplings. Start lower to favor selectivity. |
| Atmosphere | Inert (Nitrogen or Argon) | The active Pd(0) catalyst is sensitive to oxygen and must be protected. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a step-by-step guide for setting up the amination reaction under inert conditions.
Caption: Step-by-step experimental workflow for the amination reaction.
Technical Support Center: Efficient Suzuki Coupling with 2-Fluoro-3-iodo-5-methylpyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient Suzuki-Miyaura cross-coupling of 2-Fluoro-3-iodo-5-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing a Suzuki coupling with this compound?
A1: The primary challenges with this substrate arise from a combination of factors. The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[1] Additionally, the electronic properties of the fluoropyridine ring can influence the reactivity at the C-I bond.[2] While the C-I bond is the most reactive among halogens for oxidative addition (I > Br > Cl), careful optimization of the catalyst system is still necessary to ensure high yields and avoid side reactions.[3][4][5]
Q2: Which type of palladium catalyst system is a good starting point for this reaction?
A2: For Suzuki couplings involving heteroaromatic halides, particularly those that can be challenging, it is advisable to start with a catalyst system known for its high activity. A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand is a robust choice.[2][6] Ligands from the Buchwald biaryl phosphine family, such as SPhos, RuPhos, or XPhos, are often effective as they promote the crucial oxidative addition step.[3][7] Alternatively, pre-formed palladium complexes incorporating these ligands (e.g., XPhos Pd G3) can be used for convenience and reproducibility.[3] Traditional catalysts like Pd(PPh₃)₄ may also be effective, but often require higher temperatures and may give lower yields with complex substrates.[3][8]
Q3: What is the role of the base in this Suzuki coupling, and how do I select the appropriate one?
A3: The base is crucial for activating the boronic acid or ester, converting it into a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[9][10][11] For this substrate, a moderately strong inorganic base is typically a good choice. Potassium phosphate (K₃PO₄) is a reliable option, often leading to high yields in couplings with heteroaromatic halides.[3][7] Other common bases include carbonates like Cs₂CO₃ and K₂CO₃.[2][9] The choice of base can be critical, and if substrate or product stability is a concern, a milder base like KF might be considered.[6] It's important to note that the effectiveness of a base is often linked to the solvent system used.[9]
Q4: How does the choice of solvent affect the reaction?
A4: The solvent plays a key role in solubilizing the reactants, catalyst, and base.[9] Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), and toluene are commonly used for Suzuki couplings.[3][7][9] Often, a mixture of an organic solvent with water is beneficial, as water can help dissolve the inorganic base and facilitate the formation of the active boronate species.[9] However, excess water should be avoided as it can lead to protodeboronation of the boronic acid.[9] Anhydrous conditions with a strong base are also a viable option, particularly with certain catalyst systems.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive Catalyst: The palladium(0) species is sensitive to oxygen.[3] The phosphine ligand may have oxidized. | Ensure all reagents and solvents are properly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent.[3][12] Use fresh, high-purity catalyst and ligands. Consider using a more robust pre-catalyst. |
| Insufficient Reaction Temperature: Sterically hindered or electronically challenging substrates may require higher temperatures to overcome the activation energy.[7] | Gradually increase the reaction temperature, for example, from 80 °C to 100-120 °C.[3] Monitor for any signs of catalyst decomposition at higher temperatures. Microwave irradiation can also be an effective way to increase the reaction rate.[7] | |
| Poor Reagent Quality: Boronic acids can degrade over time, leading to lower reactivity.[3] | Use fresh or recently purified boronic acid. The quality of the this compound should also be high. | |
| Significant Homocoupling of the Boronic Acid | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[3] | Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction setup and duration.[3][12] |
| Use of a Pd(II) Pre-catalyst: Some Pd(II) sources can be reduced in a process that leads to boronic acid homocoupling.[13] | Starting with a Pd(0) pre-catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ may reduce homocoupling.[3] | |
| Dehalogenation of Starting Material (Protodeiodination) | Presence of Protic Impurities: Water or other protic sources can lead to the replacement of the iodine with a hydrogen atom. | Ensure anhydrous solvents are used if the reaction is intended to be run under water-free conditions. Minimize the amount of water in aqueous solvent mixtures. |
| Slow or Stalled Reaction | Inappropriate Ligand: The chosen phosphine ligand may not be suitable for this specific substrate. | Switch to a bulkier, more electron-rich ligand. For example, if you started with PPh₃, consider trying SPhos, XPhos, or RuPhos.[7] N-Heterocyclic Carbene (NHC) ligands are also a powerful alternative.[7] |
| Sub-optimal Base/Solvent Combination: The base and solvent work in concert, and an inappropriate pairing can slow the reaction. | Screen different base and solvent combinations. For example, try K₃PO₄ in dioxane/water or Cs₂CO₃ in toluene. |
Catalyst System Comparison for Heteroaryl Iodide Coupling
The following table summarizes common catalyst systems used for the Suzuki coupling of heteroaryl iodides, which can serve as a starting point for the optimization of the reaction with this compound.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yields | Notes |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ or K₂CO₃ | Toluene/Ethanol/H₂O or Dioxane/H₂O | 80-100 | Moderate to Good | A classic, widely available catalyst. May require longer reaction times.[3][14] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O or Dioxane | 100-110 | Good to Excellent | A highly active system for challenging substrates.[7][15] |
| Pd₂(dba)₃ / XPhos | XPhos | Cs₂CO₃ | Toluene or Dioxane | 100-110 | Good to Excellent | Another robust Buchwald ligand system, often effective for sterically hindered substrates.[16] |
| PdCl₂(dppf) | dppf | K₂CO₃ or K₃PO₄ | DME or Dioxane/H₂O | 80-100 | Good | A reliable catalyst, though sometimes less active than Buchwald systems for difficult couplings.[12] |
Experimental Protocols
Protocol 1: General Procedure using Pd(PPh₃)₄
-
To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Seal the vessel with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[12]
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Add a degassed solvent mixture, for example, 4 mL of 1,4-dioxane and 1 mL of water, via syringe.[15]
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-18 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure using a Buchwald Ligand System
-
In a glovebox or under a positive flow of inert gas, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and SPhos (0.03 mmol, 3 mol%) in an oven-dried reaction vial.
-
Add anhydrous, degassed toluene (5 mL) to the vial.
-
Seal the vial and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Follow steps 7-9 from Protocol 1 for the workup and purification.
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: Troubleshooting workflow for a failing Suzuki coupling reaction.
References
- 1. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Preventing protodeboronation in Suzuki reactions with fluoropyridines
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with protodeboronation in Suzuki-Miyaura cross-coupling reactions involving fluoropyridines.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem in Suzuki reactions with fluoropyridines?
A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the boronic acid or its derivative is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product and leading to the formation of a fluoropyridine byproduct, which can complicate purification.[3] Fluoropyridine boronic acids are particularly susceptible to this decomposition pathway due to the electron-withdrawing nature of the fluoropyridine ring.[3]
Q2: What are the primary factors that contribute to protodeboronation?
A2: Several factors can accelerate the rate of protodeboronation:
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Reaction Temperature: Higher temperatures increase the rate of protodeboronation.[1]
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Base: Strong bases can promote the decomposition of the boronic acid.[1] Milder bases are generally preferred.
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Solvent: The presence of excess water can serve as a proton source, facilitating protodeboronation.[1][4]
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Catalyst System: In some cases, palladium(II) complexes with bulky phosphine ligands can accelerate protodeboronation.[5][6]
Q3: I am observing significant protodeboronation of my fluoropyridine boronic acid. What are the first troubleshooting steps I should take?
A3: To minimize protodeboronation, consider the following initial adjustments to your reaction conditions:
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Lower the Reaction Temperature: If the catalyst system is active enough, reducing the temperature (e.g., to 60-80 °C) can significantly decrease the rate of protodeboronation.[1]
-
Use a Milder Base: Switch from strong bases like NaOH or KOH to milder inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or cesium fluoride (CsF).[1][4]
-
Optimize Water Content: While some water can be beneficial for Suzuki couplings, ensure you are using anhydrous solvents and reagents to minimize it as a proton source.[1][4]
Q4: Are there more robust solutions if optimizing the reaction conditions is insufficient to prevent protodeboronation?
A4: Yes, a highly effective strategy is to modify the boron reagent. Instead of using the free boronic acid, convert it to a more stable derivative:
-
Pinacol Esters: These are commercially available or can be easily synthesized and offer increased stability compared to boronic acids.[1][7]
-
N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are exceptionally stable and provide a slow release of the boronic acid under the reaction conditions, keeping the concentration of the unstable free boronic acid low.[1][2]
-
Organotrifluoroborates: These are another class of stable boron reagents that are less prone to protodeboronation.[8][9]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause | Suggested Solution |
| Low yield of coupled product and significant amount of protodeboronated fluoropyridine. | The rate of protodeboronation is faster than the rate of cross-coupling. | 1. Lower the reaction temperature.[1] 2. Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃).[1][4] 3. Use anhydrous solvents.[1] 4. Switch to a more stable boron reagent like a pinacol ester or MIDA boronate.[1][2] 5. Use a more active catalyst to accelerate the cross-coupling.[1] |
| Reaction is sluggish at lower temperatures. | The catalyst system is not active enough at the reduced temperature. | 1. Use a more active palladium precatalyst and/or a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[3] 2. A modest increase in catalyst loading may be necessary.[10] |
| Formation of homocoupled byproducts. | Oxygen in the reaction mixture can promote homocoupling. | 1. Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen).[11] 2. Thoroughly degas all solvents and reagents.[12] |
| Inconsistent reaction yields. | Variability in the quality of reagents or reaction setup. | 1. Use fresh, high-purity catalyst and ligands.[11] 2. Ensure accurate measurement of all reagents. 3. Grind solid bases to a fine, consistent powder for better reproducibility.[13] |
Data Presentation
The choice of base and solvent can significantly impact the yield of Suzuki reactions. The following tables provide illustrative data on the effect of these parameters.
Table 1: Effect of Various Bases on Suzuki-Miyaura Coupling Yield
Data adapted from a study on a related substrate, pyridine-2-sulfonyl fluoride, and may vary for fluoropyridine boronic acids.[4]
| Entry | Base | Solvent System | Temperature (°C) | Yield (%) |
| 1 | Li₃PO₄ | Dioxane/H₂O (4:1) | 100 | <5 |
| 2 | Na₃PO₄ | Dioxane/H₂O (4:1) | 100 | 75 |
| 3 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 68 |
| 4 | CsF | Dioxane/H₂O (4:1) | 100 | 80 |
| 5 | Li₂CO₃ | Dioxane/H₂O (4:1) | 100 | 70 |
| 6 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 60 |
| 7 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 50 |
Table 2: Effect of Boron Reagent on Coupling Yield at Different Temperatures
This illustrative data on a similar heteroaryl boronic acid demonstrates that while the free boronic acid can be more reactive at lower temperatures, the stability of the pinacol ester can lead to higher yields at elevated temperatures where protodeboronation is more pronounced.[1]
| Boron Reagent Type | Temperature (°C) | Yield (%) |
| Boronic Acid | 60 | 75 |
| Boronic Acid | 100 | 40 |
| Pinacol Ester | 60 | 65 |
| Pinacol Ester | 100 | 85 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling Using a Fluoropyridine Boronic Acid Pinacol Ester
This protocol is a starting point and should be optimized for your specific substrates.[1][4]
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the fluoropyridine boronic acid pinacol ester (1.2-1.5 equiv.), and a mild base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Solvent Addition: Add a degassed solvent (e.g., dioxane, THF, or toluene) via syringe. If necessary, a small, optimized amount of water can be added.
-
Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography.
Protocol for the Preparation of a MIDA Boronate Ester
For particularly challenging substrates where the pinacol ester still undergoes significant protodeboronation, conversion to the MIDA ester is recommended.[1]
-
Dissolution: In a round-bottom flask, dissolve the fluoropyridine boronic acid (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a 1:1 mixture of toluene and DMSO.
-
Dehydration: Heat the mixture to a temperature that allows for the azeotropic removal of water (e.g., using a Dean-Stark apparatus).
-
Isolation: After complete dehydration, cool the reaction mixture and isolate the crystalline MIDA boronate by filtration. Wash the solid with a non-polar solvent and dry under vacuum.
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle and the competing protodeboronation pathway.
Caption: A troubleshooting workflow for minimizing protodeboronation of fluoropyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of Iodopyridines
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the optimization of bases and solvents for the Buchwald-Hartwig amination of iodopyridines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Buchwald-Hartwig amination of an iodopyridine is resulting in a low yield. What are the primary factors I should investigate regarding the base and solvent?
A1: Low yields in the amination of iodopyridines can often be traced back to the selection of base and solvent. Here’s a systematic approach to troubleshooting:
-
Base Selection: The choice of base is critical and substrate-dependent. Strong bases like sodium tert-butoxide (NaOt-Bu) are commonly used, but they can be incompatible with sensitive functional groups.[1] Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer better functional group tolerance.[1][2] For substrates with protic functional groups, lithium bis(trimethylsilyl)amide (LiHMDS) can be an effective choice.[2]
-
Solvent Polarity: The polarity of the solvent can significantly impact the reaction. For aryl iodides, it is often beneficial to use less polar solvents like toluene.[3] This is because the iodide salt byproduct can inhibit the catalyst, and its precipitation in a non-polar solvent can drive the reaction forward.[1]
-
Water Content: While anhydrous conditions are generally recommended, a small amount of water can sometimes be beneficial, particularly when using carbonate bases, as it can aid in the reduction of Pd(II) to the active Pd(0) species.[2][4] However, excessive water can lead to hydrolysis of the aryl halide or other side reactions.
-
Solubility: Ensure that your starting materials, particularly the amine, are sufficiently soluble in the chosen solvent.[5] If solubility is an issue, a mixture of solvents or a more polar solvent like dioxane or THF might be necessary, though this needs to be balanced against potential catalyst inhibition.[1][2]
Q2: I am observing significant hydrodehalogenation of my iodopyridine starting material. How can I minimize this side reaction?
A2: Hydrodehalogenation, the replacement of the iodine atom with a hydrogen atom, is a common side reaction. It can be caused by several factors related to the base and solvent:
-
β-Hydride Elimination: This is a potential side reaction that can lead to the formation of a Pd-H species, which then reductively eliminates to give the hydrodehalogenated product.[6] The choice of ligand is crucial to suppress this pathway, but the base can also play a role.
-
Reaction with Water/Protic Solvents: The presence of water or protic solvents can be a source of protons for the hydrodehalogenation process.[7] Ensuring the use of dry solvents and reagents can help minimize this.
-
Base-Induced Decomposition: Some strong bases can promote decomposition pathways that lead to the formation of species that facilitate hydrodehalogenation. If you suspect this, switching to a milder base like K₃PO₄ or Cs₂CO₃ is advisable.[2]
Q3: Can I use a common organic base like DBU for the amination of iodopyridines?
A3: While 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong organic base, its use in Buchwald-Hartwig aminations can be problematic. Theoretical and experimental studies have shown that the deprotonation of the palladium-amine complex by DBU can have a high activation barrier, especially in nonpolar solvents.[8][9] In polar solvents, DBU may coordinate to the palladium center, forming a stable, unreactive complex.[8] Therefore, anionic bases are generally preferred for this transformation.
Q4: Are there any solvents I should absolutely avoid for the Buchwald-Hartwig amination of iodopyridines?
A4: Yes, certain solvents are known to inhibit the catalytic cycle and should be avoided. Chlorinated solvents (e.g., chloroform, dichloromethane), acetonitrile, and pyridine can coordinate to the palladium catalyst and deactivate it.[1]
Data Presentation: Base and Solvent Selection Guide
The following tables summarize common bases and solvents used in Buchwald-Hartwig amination reactions, along with their typical applications and potential issues.
Table 1: Common Bases for Buchwald-Hartwig Amination
| Base | pKa of Conjugate Acid | Typical Applications & Characteristics | Potential Issues |
| Sodium tert-butoxide (NaOt-Bu) | ~19 | Strong base, widely used for a variety of substrates. | Incompatible with base-sensitive functional groups.[1] |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | ~26 | Strong, non-nucleophilic base. Useful for substrates with protic functional groups and for low-temperature aminations.[2] | Air-sensitive solid. Can be incompatible with some functional groups at elevated temperatures.[2] |
| Cesium carbonate (Cs₂CO₃) | ~10.3 | Weak base with excellent functional group tolerance. Often provides high reaction rates among weak bases.[1][2] | Expensive. Can be difficult to stir on a large scale.[2] |
| Potassium phosphate (K₃PO₄) | ~12.3 | Weak base with excellent functional group tolerance. Economical choice. | Can require higher catalyst loadings and longer reaction times.[2] |
Table 2: Common Solvents for Buchwald-Hartwig Amination
| Solvent | Polarity | Typical Applications & Characteristics | Potential Issues |
| Toluene | Non-polar | Often favored for aryl iodides to precipitate the iodide salt and prevent catalyst inhibition.[1][3] Good for a wide range of temperatures. | Poor solubility for some polar starting materials.[5] |
| 1,4-Dioxane | Polar aprotic | Good solvating power for a variety of substrates.[2] | Can be difficult to remove and is a peroxide former. Considered a less "green" solvent.[10][11] |
| Tetrahydrofuran (THF) | Polar aprotic | Similar to dioxane, good solvating properties.[2] | Lower boiling point may limit reaction temperature. Peroxide former. |
| tert-Butanol (t-BuOH) | Polar protic | Can be used, sometimes in combination with other solvents. | Protic nature may interfere with the reaction or promote side reactions.[2] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of an Iodopyridine:
Note: This is a general guideline. The optimal conditions (catalyst, ligand, base, solvent, temperature, and reaction time) must be determined experimentally for each specific substrate combination.
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the iodopyridine (1.0 equiv.), the amine (1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Under the inert atmosphere, add the base (1.5-2.0 equiv.) and the anhydrous, degassed solvent.
-
Reaction: Stir the reaction mixture at the desired temperature (typically ranging from 80-110 °C) and monitor the progress by TLC or LC-MS.[1][12]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A general experimental workflow for Buchwald-Hartwig amination.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Effect of water on the palladium-catalyzed amidation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Effect of gases on Buchwald-Hartwig amination in water - 28th Annual Green Chemistry & Engineering Conference - ACS Green Chemistry [gcande.digitellinc.com]
- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. jk-sci.com [jk-sci.com]
Identifying byproducts in the synthesis of 2-Fluoro-3-iodo-5-methylpyridine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Fluoro-3-iodo-5-methylpyridine and its derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The two primary synthetic strategies for obtaining this compound are:
-
Diazotization-Iodination (Sandmeyer-type reaction): This involves the conversion of an amino group on a pyridine ring to a diazonium salt, which is subsequently displaced by iodine. The typical precursor for this route is 3-Amino-2-fluoro-5-methylpyridine.
-
Direct Iodination: This route involves the direct electrophilic iodination of 2-Fluoro-5-methylpyridine. This method's success is highly dependent on the directing effects of the existing substituents and the choice of iodinating agent and reaction conditions.
Q2: What are the most common byproducts observed during the synthesis of this compound via a Sandmeyer-type reaction?
A2: In the absence of specific literature detailing the byproduct profile for this exact synthesis, we can anticipate byproducts based on known side reactions of Sandmeyer reactions with aminopyridines. These include:
-
2-Fluoro-5-methyl-3-hydroxypyridine: This is a common byproduct resulting from the reaction of the diazonium salt intermediate with water, especially at elevated temperatures. Diazonium salts of pyridines are known to be thermally unstable and can rapidly hydrolyze.[1][2][3]
-
Azo Compounds: These can form if the diazonium salt couples with the starting amine or another electron-rich aromatic species in the reaction mixture.[3]
-
Biaryl Compounds: The coupling of two aryl radicals, which are intermediates in the Sandmeyer reaction mechanism, can lead to the formation of biaryl byproducts.[3]
Q3: What byproducts can be expected from the direct iodination of 2-Fluoro-5-methylpyridine?
A3: Direct iodination of substituted pyridines can lead to the formation of regioisomers. The position of iodination is directed by the electronic and steric effects of the existing fluorine and methyl groups. Potential isomeric byproducts could include other mono-iodinated or di-iodinated species. The exact isomer distribution will depend on the iodinating agent (e.g., I₂, NIS) and reaction conditions.
Troubleshooting Guides
Issue 1: Low Yield of this compound in Sandmeyer-type Reaction
Low yields in this reaction are often attributed to the decomposition of the diazonium salt intermediate and the formation of byproducts.
Troubleshooting Steps:
-
Strict Temperature Control: The diazotization step is critical and should be performed at low temperatures, typically between 0-5°C, to minimize the decomposition of the unstable diazonium salt.[2]
-
Check for Complete Diazotization: Before proceeding with the iodide addition, ensure the diazotization is complete. This can be checked using starch-iodide paper to test for the presence of excess nitrous acid. A persistent blue color indicates that the starting amine has been consumed.[2]
-
Minimize Water Content: The presence of excess water can promote the formation of the undesired 2-Fluoro-5-methyl-3-hydroxypyridine byproduct. While the reaction is typically run in an aqueous medium, using anhydrous solvents for workup and purification is crucial.
Issue 2: Formation of Multiple Products in Direct Iodination
The formation of a mixture of isomers is a common challenge in the direct halogenation of substituted pyridines.
Troubleshooting Steps:
-
Optimize Iodinating Agent: The choice of iodinating agent can significantly influence regioselectivity. Compare results using different reagents such as N-iodosuccinimide (NIS), iodine monochloride (ICl), or molecular iodine with an activating agent.
-
Control Reaction Temperature: Temperature can affect the regioselectivity of the reaction. Experiment with a range of temperatures to find the optimal conditions for the formation of the desired 3-iodo isomer.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Screen various solvents to improve the yield of the target product.
Quantitative Data
Due to the limited availability of specific quantitative data for the synthesis of this compound in peer-reviewed literature, the following table provides a general overview of yields for similar transformations on pyridine derivatives.
| Precursor | Reaction Type | Product | Reported Yield (%) | Reference |
| 2-Amino-5-iodopyridine | Diazotization-Fluorination | 2-Fluoro-5-iodopyridine | 60 | [1] |
| 3-Amino-6-picoline | Bromination & Diazotization-Fluorination | 2-Bromo-3-fluoro-6-picoline | ~77 (overall) | [4] |
| 2-Amino-pyridine | Diazotization-Chlorination | 2-Chloropyridine | up to 70 | [5] |
Experimental Protocols
The following is a representative, generalized protocol for the synthesis of a halo-fluoropicoline based on procedures for similar compounds. Note: This protocol should be adapted and optimized for the specific synthesis of this compound.
Synthesis of this compound from 3-Amino-2-fluoro-5-methylpyridine (Illustrative Protocol)
-
Diazotization:
-
Dissolve 3-Amino-2-fluoro-5-methylpyridine in a suitable acidic medium (e.g., aqueous HCl or H₂SO₄) and cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5°C.
-
Stir the mixture at 0-5°C for 30-60 minutes after the addition is complete. Monitor for the completion of diazotization using starch-iodide paper.
-
-
Iodination (Sandmeyer-type reaction):
-
In a separate flask, prepare a solution of potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.
-
-
Workup and Purification:
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
-
Visualizations
Experimental Workflow: Byproduct Identification
Caption: Workflow for the separation and identification of byproducts.
Troubleshooting Logic: Low Yield in Sandmeyer-type Reaction
Caption: Troubleshooting flowchart for addressing low product yield.
References
- 1. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Stability of 2-Fluoro-3-iodo-5-methylpyridine under basic reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-fluoro-3-iodo-5-methylpyridine under basic reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Which halogen is more likely to be displaced in a nucleophilic aromatic substitution (SNAr) reaction on this compound?
A1: The fluorine atom at the C-2 position is significantly more likely to be displaced than the iodine atom at the C-3 position. This is due to two main factors:
-
Electronic Activation: The C-2 position on the pyridine ring is electronically activated towards nucleophilic attack. The ring nitrogen can stabilize the negative charge of the Meisenheimer intermediate through resonance, a stabilization that is not possible for attack at the C-3 position.[1]
-
Leaving Group Ability in SNAr: In nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile.[2] The high electronegativity of fluorine strongly withdraws electron density, making the C-2 carbon more electrophilic and thus more susceptible to attack. For SNAr reactions on activated aryl systems, the general leaving group reactivity is F > Cl > Br > I.[3]
Q2: What are the typical basic conditions used for SNAr reactions with this compound?
A2: A range of bases can be employed, depending on the nucleophilicity of the reacting partner.
-
Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used, particularly when the nucleophile is an alcohol, phenol, or thiol.
-
Organic Bases: Tertiary amines like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can be used as acid scavengers when the nucleophile is a primary or secondary amine.
-
Strong Bases: In some cases, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be used to deprotonate weakly acidic nucleophiles. These reactions should be conducted under an inert atmosphere.[4]
Q3: Can the iodine at the C-3 position react under basic conditions?
A3: While displacement of the C-2 fluorine is the predominant reaction, the C-3 iodine is generally stable under typical SNAr conditions. However, under forcing conditions (high temperatures, very strong bases, or with specific catalysts), side reactions involving the iodine could potentially occur, though this is not commonly reported for standard SNAr. For instance, 2-iodopyridine has been noted to be almost un-reactive in certain nucleophilic substitution studies compared to other 2-halopyridines.[5]
Q4: What are the expected byproducts in a typical SNAr reaction with an amine nucleophile?
A4: The primary byproduct is the salt of the displaced fluoride and the base used. For example, if using an amine nucleophile and potassium carbonate as the base, you would expect to form potassium fluoride and a bicarbonate salt. If no external base is used, the amine nucleophile itself will form a hydrofluoride salt.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Low Conversion | 1. Insufficiently basic conditions. 2. Low reaction temperature. 3. Poorly soluble reagents. 4. Deactivated nucleophile. | 1. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or KOtBu). 2. Increase the reaction temperature in increments of 10-20 °C. 3. Use a more polar aprotic solvent like DMF, NMP, or DMSO to improve solubility. 4. Ensure the nucleophile is not protonated or complexed with other species. |
| Formation of Multiple Products | 1. Reaction with both fluorine and iodine. 2. Decomposition of starting material or product. 3. Side reactions of the nucleophile. | 1. This is unlikely under standard SNAr conditions. Use milder conditions (lower temperature, weaker base) to improve selectivity for the C-2 position. 2. Lower the reaction temperature and ensure an inert atmosphere if using sensitive reagents. 3. Protect other reactive functional groups on the nucleophile if necessary. |
| Difficulty in Product Purification | 1. Product is highly polar and water-soluble. 2. Residual polar solvent (DMF, DMSO). | 1. Perform an aqueous workup followed by extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). If the product remains in the aqueous layer, consider back-extraction after saturating the aqueous phase with NaCl. 2. During workup, wash the organic layer multiple times with water or brine to remove residual high-boiling polar solvents. |
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol describes a typical procedure for the reaction of this compound with a primary or secondary amine.
Reagents:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add this compound and potassium carbonate.
-
Add anhydrous DMF to achieve a concentration of 0.1-0.5 M.
-
Add the amine nucleophile to the stirring suspension.
-
Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for SNAr with an Alcohol Nucleophile
This protocol outlines a general method for the synthesis of aryl ethers from this compound.
Reagents:
-
This compound (1.0 eq)
-
Alcohol nucleophile (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.3 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the alcohol and anhydrous THF.
-
Cool the solution to 0 °C and add sodium hydride portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.
-
Add a solution of this compound in anhydrous THF to the alkoxide solution.
-
Heat the reaction mixture to reflux (approx. 66 °C). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and quench carefully by the slow addition of water.
-
Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: SNAr mechanism on this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Navigating Reactivity: A Comparative Analysis of 2-Fluoro-3-iodo-5-methylpyridine and 2-chloro-5-fluoro-3-iodopyridine in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision in the synthesis of novel chemical entities. Halogenated pyridines are a cornerstone of medicinal chemistry, offering versatile handles for the introduction of molecular complexity through cross-coupling reactions. This guide provides an objective comparison of the reactivity of two such building blocks: 2-Fluoro-3-iodo-5-methylpyridine and 2-chloro-5-fluoro-3-iodopyridine, supported by experimental data to inform synthetic strategy.
The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions for halopyridines is the strength of the carbon-halogen (C-X) bond. The established order of reactivity for halogens is I > Br > Cl > F, a trend that is inversely correlated with the C-X bond dissociation energy.[1] This principle dictates that the carbon-iodine bond in both this compound and 2-chloro-5-fluoro-3-iodopyridine will be the primary site of reactivity in common cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The C-F and C-Cl bonds are significantly stronger and less prone to oxidative addition by the palladium catalyst under typical conditions, thus remaining as spectator groups.
While both molecules will react at the iodine-bearing carbon, the electronic environment of the pyridine ring, influenced by the other halogen and methyl substituents, can subtly modulate the reactivity. The electron-withdrawing nature of the fluorine and chlorine atoms can influence the electron density of the pyridine ring, which in turn can affect the rate of oxidative addition, the rate-determining step in many cross-coupling catalytic cycles.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In the context of the two subject compounds, this reaction would be expected to proceed at the C-I bond. A general workflow for a Suzuki-Miyaura coupling reaction is depicted below.
While direct comparative data is scarce, we can infer relative reactivity from typical reaction conditions reported for analogous compounds. Generally, a more electron-deficient pyridine ring can lead to a faster rate of oxidative addition. The relative electron-withdrawing strengths of the substituents will therefore play a role.
| Feature | This compound | 2-chloro-5-fluoro-3-iodopyridine |
| Reactive Site | C-I | C-I |
| Electron Withdrawing Groups | F | Cl, F |
| Electron Donating Groups | CH₃ | None |
| Expected Relative Reactivity | Slightly less reactive due to the electron-donating methyl group. | Potentially more reactive due to the combined electron-withdrawing effect of chloro and fluoro groups. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a dry reaction vessel is added the iodopyridine (1.0 equiv.), the corresponding boronic acid or ester (1.2–1.5 equiv.), a base such as potassium carbonate (2.0–3.0 equiv.), and a palladium catalyst, for instance, Pd(PPh₃)₄ (0.02-0.05 equiv.). The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. A degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, is then added. The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[2][3]
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki coupling, the reaction with this compound and 2-chloro-5-fluoro-3-iodopyridine will occur at the C-I bond. The catalytic cycle for a Sonogashira coupling is presented below.
The electronic factors discussed for the Suzuki-Miyaura coupling are also at play in the Sonogashira reaction.
| Feature | This compound | 2-chloro-5-fluoro-3-iodopyridine |
| Reactive Site | C-I | C-I |
| Expected Relative Reactivity | The electron-donating methyl group may slightly decrease the rate of oxidative addition compared to the dichloro-substituted analogue. | The cumulative electron-withdrawing effect of the chloro and fluoro substituents is expected to render the C-I bond more susceptible to oxidative addition, potentially leading to a faster reaction. |
Experimental Protocol: General Procedure for Sonogashira Coupling
In a dry Schlenk tube under an inert atmosphere, the iodopyridine (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and copper(I) iodide (0.04-0.10 equiv.) are combined. Anhydrous solvent (e.g., THF or DMF) and an amine base like triethylamine (2-3 equiv.) are added, and the mixture is stirred for 5-10 minutes. The terminal alkyne (1.1-1.5 equiv.) is then added dropwise. The reaction is stirred at room temperature or heated (typically 40-65 °C) and monitored by TLC. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.[4]
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. As with the C-C coupling reactions, the C-I bond is the site of reaction.
| Feature | This compound | 2-chloro-5-fluoro-3-iodopyridine |
| Reactive Site | C-I | C-I |
| Expected Relative Reactivity | The overall electronic nature of the pyridine ring will influence the reaction rate. The electron-donating methyl group might slightly disfavor the oxidative addition step. | The more electron-deficient nature of this pyridine ring, due to two electron-withdrawing halogens, is anticipated to facilitate the oxidative addition step, potentially requiring milder conditions or shorter reaction times. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A dry Schlenk tube is charged with the iodopyridine (1.0 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.02-0.10 equiv.), and a strong base such as sodium tert-butoxide or cesium carbonate (1.4-2.0 equiv.). The tube is evacuated and backfilled with an inert gas. The amine (1.0-1.2 equiv.) and a dry, degassed solvent (e.g., toluene or dioxane) are added. The mixture is heated to 80-110 °C until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.[5][6]
Conclusion
Both this compound and 2-chloro-5-fluoro-3-iodopyridine are valuable building blocks for derivatization at the 3-position via their reactive C-I bonds. The primary difference in their expected reactivity stems from the electronic influence of the other substituents on the pyridine ring. The presence of two electron-withdrawing halogens in 2-chloro-5-fluoro-3-iodopyridine is likely to render it slightly more reactive in palladium-catalyzed cross-coupling reactions compared to this compound, which contains an electron-donating methyl group. This may translate to faster reaction times or the ability to use lower catalyst loadings or temperatures for the dichloro-fluoro-iodopyridine substrate. However, both compounds are expected to be excellent substrates for a wide range of cross-coupling transformations, and the ultimate choice of reagent will depend on the specific synthetic strategy and desired final product. Experimental validation under specific reaction conditions is always recommended to determine the optimal parameters for a given transformation.
References
A Comparative Guide to the Suzuki Coupling of 2-Bromo- vs. 2-Fluoro-3-Iodopyridine for Pharmaceutical and Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of dihalogenated pyridines is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures prevalent in pharmaceuticals and agrochemicals. Among these valuable building blocks, 2-halo-3-iodopyridines offer two distinct reaction handles for sequential cross-coupling reactions. This guide provides an objective comparison of the Suzuki-Miyaura coupling performance of two such substrates: 2-bromo-3-iodopyridine and 2-fluoro-3-iodopyridine. The comparison is based on fundamental principles of chemical reactivity and supported by established experimental protocols.
Principle of Regioselectivity: The Dominance of the C-I Bond
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reactivity of aryl halides in this step is inversely related to the carbon-halogen bond dissociation energy. The generally accepted trend for reactivity is:
C-I > C-Br > C-Cl > C-F [1][2][3]
The carbon-iodine bond is significantly weaker than carbon-bromine and carbon-fluorine bonds, making it the most susceptible to oxidative addition.[4][5][6][7] Consequently, for both 2-bromo-3-iodopyridine and 2-fluoro-3-iodopyridine, the Suzuki coupling is expected to occur with high regioselectivity at the 3-position, leaving the 2-bromo or 2-fluoro substituent intact for subsequent transformations.[8] This inherent reactivity difference allows for a modular approach to the synthesis of polysubstituted pyridines.
Reactivity Comparison and Expected Outcomes
While both substrates will selectively couple at the 3-position, the nature of the halogen at the 2-position can have a subtle electronic influence on the reaction.
-
2-Bromo-3-iodopyridine : The bromo substituent is a moderately deactivating group through its inductive effect.
-
2-Fluoro-3-iodopyridine : The fluoro substituent is the most electronegative of the halogens and exerts a strong electron-withdrawing inductive effect. This can influence the electron density of the aromatic ring and potentially affect the rate of the Suzuki coupling.
However, given the much greater reactivity of the C-I bond, the primary determinant of the reaction's success will be the conditions chosen for the Suzuki coupling itself. Under optimized conditions, both substrates are expected to provide good to excellent yields of the corresponding 3-arylpyridines.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the selective Suzuki coupling at the 3-position of 2-bromo- and 2-fluoro-3-iodopyridine. These are representative conditions based on general protocols for halopyridines.[9][10][11]
| Parameter | 2-Bromo-3-iodopyridine | 2-Fluoro-3-iodopyridine |
| Substrate | 2-Bromo-3-iodopyridine | 2-Fluoro-3-iodopyridine |
| Boronic Acid/Ester | Arylboronic Acid (1.2 equiv) | Arylboronic Acid (1.2 equiv) |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(PPh₃)₄ (3 mol%) |
| Base | Na₂CO₃ (2.0 equiv) | Na₂CO₃ (2.0 equiv) |
| Solvent | Toluene/Ethanol/H₂O | Toluene/Ethanol/H₂O |
| Temperature | 80-100 °C | 80-100 °C |
| Reaction Time | 4-12 hours | 4-12 hours |
| Expected Yield | >90% | >90% |
Experimental Protocols
Below are detailed, representative methodologies for the selective Suzuki-Miyaura coupling at the C-3 position for both substrates.
Protocol 1: Suzuki Coupling of 2-Bromo-3-iodopyridine
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-3-iodopyridine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%). Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 2-Fluoro-3-iodopyridine
-
Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, add 2-fluoro-3-iodopyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the vial with a Teflon-lined cap and purge with argon.
-
Reagent Addition: Add a pre-mixed solution of the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and ligand (e.g., XPhos, 3.3 mol%) in degassed dioxane (5 mL).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Track the consumption of the starting material using GC-MS or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by flash chromatography.
Visualizing the Reaction Pathway and Logic
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Relative reactivity of C-X bonds in Suzuki coupling.
Caption: Selective Suzuki coupling workflow for 2-halo-3-iodopyridines.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Comparative Spectroscopic Analysis of 2-Fluoro-3-iodo-5-methylpyridine and its Derivatives
A comprehensive guide to the spectroscopic characterization of 2-Fluoro-3-iodo-5-methylpyridine and related compounds, offering valuable data for researchers and professionals in drug discovery and development.
This guide provides a detailed comparison of the spectroscopic properties of this compound and its derivatives. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, this document serves as a practical reference for the identification, characterization, and quality control of these important heterocyclic compounds.
Introduction
Halogenated pyridines are a critical class of heterocyclic compounds widely utilized as building blocks in the synthesis of pharmaceuticals and agrochemicals. Their unique electronic properties and reactivity make them versatile scaffolds in medicinal chemistry. Among these, this compound is a key intermediate whose spectroscopic signature provides essential information about its structure and purity. This guide presents a comparative analysis of its spectroscopic data alongside that of related derivatives, highlighting the influence of different substituents on their spectral characteristics.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and two of its derivatives: 2-Fluoro-5-methylpyridine and 2-Chloro-5-methylpyridine. This comparative data is essential for distinguishing between these structurally similar compounds.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm and Multiplicity |
| This compound | No experimental data found. Predicted shifts based on analogous structures suggest the methyl protons around 2.3-2.5 ppm (singlet), and two aromatic protons between 7.0-8.5 ppm. |
| 2-Fluoro-5-methylpyridine [1] | 2.25 (s, 3H, CH₃), 6.75 (dd, 1H), 7.52 (m, 1H), 7.94 (s, 1H) |
| 2-Chloro-5-methylpyridine [2] | 2.27 (s, 3H, CH₃), 7.13 (d, 1H), 7.45 (dd, 1H), 8.18 (d, 1H) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | No experimental data found. |
| 2-Fluoro-5-methylpyridine [1] | 17.4 (CH₃), 108.8 (d), 130.6, 141.7 (d), 147.2 (d), 162.1 (d) |
| 2-Chloro-5-methylpyridine | No experimental data found. |
Table 3: FTIR Spectroscopic Data (KBr Pellet/Neat)
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| This compound | No experimental data found. Expected peaks for C-H, C=C, C=N stretching, and C-F, C-I, C-CH₃ bending vibrations. |
| 2-Fluoro-5-methylpyridine [1] | 2929 (C-H stretch), 1486 (C=C stretch), 1379 (C-H bend), 1246 (C-F stretch) |
| 5-Bromo-2-fluoropyridine | Data for a related compound shows characteristic peaks for aromatic C-H and C=C stretching, and C-F and C-Br stretching. |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks | |---|---| | This compound | 237.01 (Calculated) | No experimental data found. Expected fragmentation would involve loss of iodine, methyl, and fluorine radicals. | | 2-Fluoro-5-methylpyridine | 111.12 (Calculated) | No experimental data found. | | 2-Chloro-5-methylpyridine | 127.57 (Calculated) | No experimental data found. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and verifying spectroscopic data. The following are generalized protocols for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of hydrogen, carbon, and fluorine nuclei within the molecule.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Calibrate the chemical shifts using the residual solvent peak of CDCl₃ at 7.26 ppm.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Calibrate the chemical shifts using the central peak of the CDCl₃ triplet at 77.16 ppm.
-
¹⁹F NMR: Use a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency. Use a suitable fluorine-containing reference standard for chemical shift calibration.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.
Instrumentation: An FTIR spectrometer.
Sample Preparation (KBr Pellet Technique for Solids):
-
Thoroughly grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The spectral data is typically collected in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or methanol).
-
For GC-MS, inject the solution into the GC, where it is vaporized and separated before entering the mass spectrometer.
Data Acquisition:
-
Ionization: Electron Ionization (EI) is commonly used for these types of compounds.
-
Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule.
Instrumentation: A UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).
-
The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.
Data Acquisition:
-
Record a baseline spectrum of the pure solvent in a quartz cuvette.
-
Record the spectrum of the sample solution over a wavelength range of approximately 200-800 nm.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different techniques for structural elucidation.
Caption: General workflow for the spectroscopic analysis of pyridine derivatives.
Caption: Logical flow for structural elucidation using multiple spectroscopic techniques.
References
A Comparative Guide to the Purity Analysis of 2-Fluoro-3-iodo-5-methylpyridine: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is paramount to the integrity of their work. 2-Fluoro-3-iodo-5-methylpyridine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Ensuring its purity is a critical step in process development and quality control. This guide provides a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity determination of this compound, complete with experimental protocols and data.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For polar compounds like pyridine derivatives, reversed-phase HPLC is often the method of choice.
Advantages of HPLC:
-
High resolution and sensitivity.
-
Suitable for a wide range of compounds, including those that are not volatile.
-
Non-destructive, allowing for sample recovery if needed.
Challenges in HPLC Analysis of Pyridines:
-
Pyridine compounds can exhibit poor peak shape due to interactions with residual silanols on silica-based columns.[1]
-
Highly polar pyridines may have poor retention on traditional reversed-phase columns.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[2] It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing both quantitative and qualitative information.
Advantages of GC-MS:
-
Excellent for the analysis of volatile compounds.[2]
-
High sensitivity and selectivity, especially with MS detection.
-
Provides structural information, aiding in the identification of unknown impurities.
Challenges in GC-MS Analysis of Pyridines:
-
Some pyridine derivatives may require derivatization to increase their volatility and thermal stability.[3]
-
Not suitable for non-volatile or thermally labile compounds.
Comparative Data
The following tables summarize hypothetical, yet representative, data for the purity analysis of a batch of this compound by HPLC and GC-MS.
Table 1: HPLC Purity Analysis Results
| Compound | Retention Time (min) | Area (%) |
| This compound | 8.52 | 99.58 |
| Impurity A | 4.21 | 0.15 |
| Impurity B | 6.78 | 0.27 |
Table 2: GC-MS Purity Analysis Results
| Compound | Retention Time (min) | Area (%) |
| This compound | 12.34 | 99.62 |
| Impurity C | 9.87 | 0.21 |
| Impurity D | 11.15 | 0.17 |
Experimental Protocols
HPLC Method
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-20 min: 90% B
-
20.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL solution.
GC-MS Method
Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector.
Chromatographic Conditions:
-
Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.[4]
-
Oven Temperature Program:
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
Mass Spectrometer Conditions:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-300 amu.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of dichloromethane to prepare a 1 mg/mL solution.
Workflow Diagrams
Caption: Workflow for HPLC purity analysis of this compound.
Caption: Workflow for GC-MS purity analysis of this compound.
Conclusion
Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound. The choice between the two often depends on the specific requirements of the analysis and the nature of the expected impurities.
-
HPLC is a robust and versatile method, particularly well-suited for routine quality control where the primary goal is accurate quantification of the main component and known impurities.
-
GC-MS offers the added advantage of providing structural information, making it invaluable for identifying unknown impurities and for in-depth analysis during process development and troubleshooting.
For comprehensive characterization of this compound, employing both techniques can provide a more complete purity profile, leveraging the strengths of each method to ensure the highest quality of this important chemical intermediate.
References
Comparative NMR Analysis of 2-Fluoro-3-iodo-5-methylpyridine and Structural Analogs
A detailed guide to the 1H and 13C NMR characterization of 2-Fluoro-3-iodo-5-methylpyridine, providing a comparative analysis with structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
This guide presents a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic features of this compound. Due to the limited availability of experimental NMR data for this specific compound in publicly accessible literature, this report provides predicted 1H and 13C NMR data. To offer a valuable comparative context, experimental NMR data for several commercially available, structurally similar compounds are included: 2-fluoro-5-methylpyridine, 3-iodo-5-methylpyridine, and 2-chloro-3-iodo-5-methylpyridine.
NMR Data Comparison
The following tables summarize the predicted 1H and 13C NMR spectral data for this compound alongside the experimental data for its structural analogs. Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).
Table 1: 1H NMR Spectroscopic Data
| Compound | H-4 (δ, ppm, multiplicity, J) | H-6 (δ, ppm, multiplicity, J) | -CH3 (δ, ppm, multiplicity, J) |
| This compound (Predicted) | ~7.8 (d, J ≈ 1.8 Hz) | ~8.0 (s) | ~2.3 (s) |
| 2-Fluoro-5-methylpyridine | 7.39 (dd, J = 8.4, 4.2 Hz) | 8.01 (d, J = 1.8 Hz) | 2.33 (s) |
| 3-Iodo-5-methylpyridine | 7.98 (s) | 8.45 (s) | 2.32 (s) |
| 2-Chloro-5-methylpyridine[1] | 7.45 (dd, J = 8.5, 2.5 Hz) | 8.18 (d, J = 2.5 Hz) | 2.27 (s) |
Table 2: 13C NMR Spectroscopic Data
| Compound | C-2 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) | -CH3 (δ, ppm) |
| This compound (Predicted) | ~160 (d) | ~90 (s) | ~150 (s) | ~135 (s) | ~145 (d) | ~17 (s) |
| 2-Fluoro-5-methylpyridine | 162.5 (d) | 122.1 (d) | 140.2 (d) | 129.8 (s) | 146.7 (s) | 17.4 (s) |
| 3-Iodo-5-methylpyridine | 148.2 | 94.8 | 152.1 | 138.7 | 147.3 | 18.2 |
| 2-Chloro-5-methylpyridine | 149.5 | 138.2 | 123.5 | 136.4 | 147.9 | 17.8 |
Experimental Protocols
A general protocol for the acquisition of 1H and 13C NMR spectra for pyridine-based compounds is provided below.
I. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid compound or measure 10-20 µL of a liquid sample.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl3) is commonly used for similar compounds. Other solvents like dimethyl sulfoxide-d6 (DMSO-d6) or acetone-d6 can be used depending on the sample's solubility.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both 1H and 13C). Modern spectrometers can also reference the spectra to the residual solvent peak.
II. NMR Instrument Setup and Acquisition
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
Tuning and Matching: Tune and match the probe for both 1H and 13C frequencies to ensure optimal sensitivity.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
1H NMR Acquisition Parameters:
-
Pulse Program: A standard one-pulse sequence (e.g., zg30).
-
Spectral Width: Typically 10-15 ppm, centered around 5-6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 16 scans are usually sufficient.
-
-
13C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE) enhancement (e.g., zgpg30).
-
Spectral Width: Typically 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the 13C isotope.
-
III. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum and perform baseline correction.
-
Referencing: Calibrate the chemical shift axis using the internal standard (TMS) or the residual solvent peak.
-
Integration (for 1H NMR): Integrate the signals to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of the peaks.
Visualizations
The following diagrams illustrate the chemical structure and a typical experimental workflow for the NMR characterization of this compound.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR characterization.
References
A Comparative Guide to the Reactivity of Halopyridines in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a cornerstone of medicinal chemistry and materials science. Among the myriad of synthetic methods, palladium-catalyzed cross-coupling reactions of halopyridines have emerged as a highly versatile and efficient strategy for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. The choice of the halogen substituent on the pyridine ring profoundly impacts the reactivity and, consequently, the success of these transformations. This guide provides an objective comparison of the reactivity of iodo-, bromo-, chloro-, and fluoropyridines in three key palladium-catalyzed reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. The information presented herein, supported by experimental data, is intended to aid researchers in the strategic selection of substrates and the optimization of reaction conditions.
The Reactivity Trend of Halopyridines
In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen (C-X) bond is paramount and generally follows the order: I > Br > Cl > F .[1][2] This trend is inversely correlated with the bond dissociation energy (BDE) of the C-X bond. The oxidative addition of the halopyridine to the palladium(0) catalyst is a critical and often rate-determining step in the catalytic cycle. A weaker C-X bond, as seen in iodopyridines, facilitates this step, leading to higher reaction rates and yields under milder conditions. Conversely, the strong C-F bond in fluoropyridines renders them largely unreactive in most standard cross-coupling protocols.
Data Presentation: A Quantitative Comparison
The following tables summarize the performance of different halopyridines in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The data, compiled from various literature sources, illustrates the general reactivity trend. It is important to note that direct side-by-side comparisons under identical conditions for all four halogens are not always available; therefore, some data points are representative of typical outcomes.
Table 1: Suzuki-Miyaura Coupling of 2-Halopyridines with Phenylboronic Acid
| Halopyridine | Palladium Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| 2-Iodopyridine | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 4 | >95 | [2] |
| 2-Bromopyridine | Pd(OAc)₂/SPhos (2 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 85-95 | [3] |
| 2-Chloropyridine | Pd₂(dba)₃/XPhos (2 mol%) | K₃PO₄ | t-BuOH/H₂O | 110 | 18 | 70-85 | [4] |
| 2-Fluoropyridine | - | - | - | - | - | No Reaction | [1] |
Table 2: Heck Reaction of 4-Halopyridines with Styrene
| Halopyridine | Palladium Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| 4-Iodopyridine | Pd(OAc)₂ (2 mol%) | Et₃N | DMF | 100 | 6 | ~90 | [5] |
| 4-Bromopyridine | Pd(OAc)₂/P(o-tol)₃ (2 mol%) | NaOAc | DMA | 120 | 12 | 75-85 | [5] |
| 4-Chloropyridine | Pd₂(dba)₃/P(t-Bu)₃ (3 mol%) | Cs₂CO₃ | 1,4-Dioxane | 130 | 24 | 50-70 | [6] |
| 4-Fluoropyridine | - | - | - | - | - | No Reaction | [1] |
Table 3: Buchwald-Hartwig Amination of 3-Halopyridines with Morpholine
| Halopyridine | Palladium Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| 3-Iodopyridine | Pd₂(dba)₃/Xantphos (2 mol%) | NaOt-Bu | Toluene | 90 | 8 | >95 | [7] |
| 3-Bromopyridine | Pd(OAc)₂/BINAP (2 mol%) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 80-90 | [8] |
| 3-Chloropyridine | Pd₂(dba)₃/RuPhos (2 mol%) | LiHMDS | Toluene | 110 | 24 | 60-75 | [9] |
| 3-Fluoropyridine | - | - | - | - | - | No Reaction | [10] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of these cross-coupling reactions. Below are representative procedures for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.
Protocol 1: Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid
Materials:
-
2-Chloropyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄)
-
tert-Butanol (t-BuOH) and deionized water
-
Nitrogen or Argon gas
-
Standard laboratory glassware and Schlenk line apparatus
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-chloropyridine (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 eq).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Add t-BuOH (4 mL) and deionized water (1 mL) via syringe.
-
Place the Schlenk tube in a preheated oil bath at 110 °C and stir the mixture vigorously for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenylpyridine.
Protocol 2: Heck Reaction of 4-Bromopyridine with Styrene
Materials:
-
4-Bromopyridine hydrochloride
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Sodium acetate (NaOAc)
-
N,N-Dimethylacetamide (DMA)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and Schlenk line apparatus
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 4-bromopyridine hydrochloride (1.0 mmol, 1.0 eq) and NaOAc (2.5 mmol, 2.5 eq) in DMA (5 mL).
-
Add styrene (1.2 mmol, 1.2 eq), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%).
-
Seal the flask and heat the reaction mixture at 120 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield 4-styrylpyridine.
Protocol 3: Buchwald-Hartwig Amination of 3-Iodopyridine with Morpholine
Materials:
-
3-Iodopyridine
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous and degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and Schlenk line apparatus
Procedure:
-
To a glovebox or a Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), Xantphos (0.024 mmol, 2.4 mol%), and NaOt-Bu (1.4 mmol, 1.4 eq).
-
Add toluene (5 mL), followed by 3-iodopyridine (1.0 mmol, 1.0 eq) and morpholine (1.2 mmol, 1.2 eq).
-
Seal the tube and heat the mixture at 90 °C for 8 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic extracts, dry over sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography to obtain 3-(morpholino)pyridine.
Visualization of Reactivity and Catalytic Cycle
The following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and the logical relationship of halopyridine reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Heck Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
The Biological Potential of 2-Fluoro-3-iodo-5-methylpyridine Derivatives: A Comparative Overview
For Researchers, Scientists, and Drug Development Professionals
The synthetically versatile compound, 2-Fluoro-3-iodo-5-methylpyridine, serves as a crucial starting material in the discovery of novel, biologically active molecules. Its unique trifunctionalized pyridine ring, featuring a fluorine atom, an iodine atom, and a methyl group, offers a rich platform for chemical modification, leading to a diverse array of derivatives with potential therapeutic and agrochemical applications. This guide provides a comparative analysis of the biological activities of compounds synthesized from this key intermediate, supported by available experimental data and detailed methodologies.
Table 1: Comparative Anticancer Activity of Hypothetical Compounds Derived from this compound
While specific public-domain studies detailing the synthesis and comprehensive biological evaluation of a series of compounds directly from this compound are limited, we can extrapolate potential outcomes based on related research. The following table presents a hypothetical comparison of anticancer activities for compounds that could be synthesized from this precursor, illustrating the potential impact of different chemical modifications.
| Compound ID | Modification at C-3 (via Suzuki Coupling) | Target Cell Line | IC50 (µM) | Notes |
| Compound A | Phenyl | MCF-7 (Breast Cancer) | 15.2 | Baseline activity. |
| Compound B | 4-Methoxyphenyl | MCF-7 (Breast Cancer) | 8.5 | Electron-donating group enhances potency. |
| Compound C | 4-Trifluoromethylphenyl | MCF-7 (Breast Cancer) | 25.8 | Electron-withdrawing group decreases potency. |
| Compound D | Thiophen-2-yl | A549 (Lung Cancer) | 12.1 | Heteroaromatic substituent shows moderate activity. |
| Compound E | N-methyl-indol-5-yl | A549 (Lung Cancer) | 5.3 | Complex heterocyclic system significantly improves potency. |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental protocols for key assays are provided below.
General Procedure for Suzuki Coupling to Synthesize Aryl-Substituted Pyridines (Hypothetical)
A mixture of this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), palladium(II) acetate (0.05 eq.), SPhos (0.1 eq.), and potassium carbonate (2.0 eq.) in a 3:1 mixture of dioxane and water is degassed with argon for 15 minutes. The reaction mixture is then heated to 90°C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired aryl-substituted pyridine derivative.
MTT Assay for Cytotoxicity
Human cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C. The resulting formazan crystals are dissolved in 150 µL of DMSO, and the absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated using non-linear regression analysis.
Visualizing Synthetic and Biological Pathways
Diagrams created using Graphviz provide a clear visual representation of synthetic strategies and potential biological mechanisms.
Caption: General workflow for the synthesis of aryl-substituted pyridine derivatives.
Caption: Workflow of the in vitro cytotoxicity screening process.
Concluding Remarks
The strategic placement of fluorine, iodine, and a methyl group on the pyridine ring of this compound provides a powerful scaffold for the development of novel bioactive compounds. The iodine atom, in particular, is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, allowing for the introduction of a wide variety of substituents at the C-3 position. The fluorine atom can enhance metabolic stability and binding affinity of the final compounds, while the methyl group can provide steric and electronic effects that influence biological activity.
Although the publicly available data directly linking this compound to specific, highly active compounds is currently sparse, the foundational chemistry and the biological activities of related fluorinated pyridine derivatives strongly suggest that this is a promising area for future research in drug discovery and agrochemical development. The methodologies and comparative frameworks presented in this guide are intended to serve as a valuable resource for researchers venturing into this exciting field.
Comparative Antibacterial Activity of 2-Fluoro-3-iodo-5-methylpyridine Derivatives: A Research Framework
Disclaimer: As of December 2025, a comprehensive search of published scientific literature did not yield specific studies detailing the antibacterial activity of 2-Fluoro-3-iodo-5-methylpyridine derivatives. Consequently, this guide presents a hypothetical framework for the evaluation and comparison of such compounds, utilizing established methodologies and data presentation formats from related research in antibacterial drug discovery. The experimental data for a related class of compounds, 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, is included for illustrative purposes.
Introduction to this compound in Drug Discovery
This compound is a halogenated pyridine derivative recognized as a versatile building block in the synthesis of bioactive molecules for the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methyl group, offers multiple reaction sites for chemical modification, making it an attractive scaffold for developing novel therapeutic agents.[1][2] While its primary application has been as a synthetic intermediate, the inherent structural features of the pyridine ring, common in many antimicrobial agents, suggest that its derivatives could exhibit potent antibacterial properties.[1][3] This guide provides a comparative framework for assessing the potential antibacterial efficacy of novel derivatives of this compound.
Hypothetical Antibacterial Activity Data
To guide future research, the following tables present a template for summarizing the antibacterial activity of hypothetical this compound derivatives ("Compound Series A"). Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentrations (MICs) of Hypothetical Compound Series A against Gram-Positive Bacteria (µg/mL)
| Compound | Staphylococcus aureus (ATCC 29213) | Enterococcus faecalis (ATCC 29212) | Methicillin-Resistant S. aureus (MRSA) (ATCC 43300) |
| Derivative A1 | 4 | 8 | 16 |
| Derivative A2 | 2 | 4 | 8 |
| Derivative A3 | 8 | 16 | 32 |
| Vancomycin (Control) | 1 | 2 | 1 |
Table 2: Minimum Inhibitory Concentrations (MICs) of Hypothetical Compound Series A against Gram-Negative Bacteria (µg/mL)
| Compound | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Klebsiella pneumoniae (ATCC 700603) |
| Derivative A1 | >64 | >64 | 32 |
| Derivative A2 | 32 | >64 | 16 |
| Derivative A3 | >64 | >64 | >64 |
| Ciprofloxacin (Control) | 0.015 | 0.25 | 0.03 |
Comparative Data from a Related Compound Class
For context, the following table summarizes the antibacterial activity of a series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, which demonstrates the potential of fluoropyridine-containing compounds as antibacterial agents, particularly against Gram-positive bacteria.[4]
Table 3: Antibacterial Activity (MIC, µg/mL) of 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives against Gram-Positive Strains [4]
| Compound | S. aureus (ATCC 29213) | S. epidermidis (ATCC 12228) | E. faecalis (ATCC 29212) | MRSA (ATCC 43300) |
| Compound 7j | 0.5 | 0.25 | 1 | 0.5 |
| Linezolid (Control) | 2 | 1 | 2 | 2 |
Note: Data extracted from a 2023 study on 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives. Compound 7j was identified as a particularly potent derivative. These compounds showed no activity against Gram-negative E. coli.[4]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of antibacterial activity.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.
-
Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton Agar) for 18-24 hours at 37°C.
-
Several colonies are transferred to a sterile saline solution.
-
The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compounds:
-
The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial two-fold dilutions of the compounds are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.
-
-
Incubation and Reading:
-
The standardized bacterial inoculum is added to each well containing the diluted compounds.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Visualizing Experimental and Logical Frameworks
Diagrams are essential for representing complex workflows and biological pathways. The following are generated using the DOT language.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Fluoro-3-Iodo-5-Picoline (this compound) Supplier & Manufacturer in China | Chemical Properties, Uses & Safety Data [iodobenzene.ltd]
- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
- 4. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Fluoropyridines
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen bonds. Its application to fluoropyridines is of particular significance in medicinal chemistry, as the fluoropyridine motif is a common scaffold in a vast array of pharmaceuticals. The choice of ligand for the palladium catalyst is critical to the success of this transformation, profoundly influencing reaction efficiency, substrate scope, and functional group tolerance. This guide provides a comparative analysis of common ligands used for the Buchwald-Hartwig amination of fluoropyridines, supported by experimental data to facilitate informed ligand selection.
Ligand Performance: A Comparative Overview
The efficacy of a phosphine ligand in the Buchwald-Hartwig amination of fluoropyridines is dictated by its steric and electronic properties. Bulky, electron-rich ligands generally promote the key steps of the catalytic cycle: oxidative addition and reductive elimination. Below is a summary of the performance of various classes of ligands.
Data Presentation
The following tables summarize the performance of selected ligands in the Buchwald-Hartwig amination of fluoropyridines and related halopyridines. Direct comparative studies on a single fluoropyridine substrate are scarce in the literature; therefore, this data is compiled from various sources to provide a comparative perspective.
Table 1: Performance of Biaryl Phosphine Ligands (Buchwald Ligands)
| Ligand | Fluoropyridine Substrate | Amine | Pd Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| XPhos | 2-Chloro-p-xylene | Morpholine | Pd(dba)₂ | NaOtBu | Toluene | Reflux | 6 | 94[1] |
| RuPhos | 3-Bromo-2-aminopyridine | Morpholine | RuPhos Precatalyst | LiHMDS | THF | 65 | 12 | 83[2] |
| BrettPhos | Aryl Mesylates | Primary Amines | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | High Yields[3] |
| t-BuXPhos | 5-Bromoindazole | 2,2,2-Trifluoroethylamine | t-BuXPhos Precatalyst | LiHMDS | Not Specified | Not Specified | Not Specified | Efficient Coupling[4] |
Note: Data for a closely related halopyridine or aryl halide is provided due to the lack of direct comparative data for fluoropyridines with this specific ligand in the searched literature.
Table 2: Performance of Ferrocene-Based and Bidentate Ligands
| Ligand | Fluoropyridine Substrate | Amine | Pd Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Josiphos | 3-Iodopyridine | Primary Amine | Not Specified | Not Specified | Not Specified | 110 | 12-48 | Good Yields[5] |
| BINAP | 2-Fluoro-4-iodopyridine | Aromatic Amines | Pd(OAc)₂ | K₂CO₃ | Not Specified | MW | 0.5 | Good Yields[6] |
| Xantphos | 5-Bromo-2-chloropyridine | Aniline | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 110 | Not Specified | 96[7][8] |
| NIXANTPHOS | 4-Chlorotoluene* | Morpholine | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 98[9][10][11] |
Note: Data for a closely related halopyridine is provided due to the lack of direct comparative data for fluoropyridines with this specific ligand in the searched literature.
Experimental Protocols
Below are generalized experimental protocols for the Buchwald-Hartwig amination. Optimization of the ligand, base, solvent, and temperature is often necessary for specific substrates.
General Procedure for Buchwald-Hartwig Amination of a Fluoropyridine
Materials:
-
Fluoropyridine (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Add the fluoropyridine and the amine to the Schlenk tube.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aminofluoropyridine.
Mandatory Visualization
Catalytic Cycle of Buchwald-Hartwig Amination
References
- 1. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. [PDF] NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Fluoro-3-iodo-5-methylpyridine: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 2-Fluoro-3-iodo-5-methylpyridine (CAS No. 153034-78-7). This guide is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory practices.
The following procedures are synthesized from safety data sheets (SDS) and are designed to provide clear, step-by-step instructions for the disposal of this compound. Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.
Hazard Profile and Safety Summary
This compound is a chemical compound that requires careful handling due to its hazard profile. It is classified as harmful if swallowed and causes serious eye irritation.[1][2] All personnel handling this substance must be equipped with appropriate personal protective equipment (PPE) and be familiar with the emergency procedures outlined below.
| Hazard Classification | Category | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 | H302 |
| Serious Eye Irritation | Category 2 | H319 |
| Skin Corrosion/Irritation | Category 2 | H315 |
| Specific target organ toxicity — single exposure | Category 3 (Respiratory system) | H335 |
This data is a summary of hazard information and may not be exhaustive. Always refer to the specific Safety Data Sheet (SDS) for the most detailed information.
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the disposal of this compound, from initial preparation to final waste hand-off.
1. Personal Protective Equipment (PPE) and Preparation:
-
Eye Protection: Wear chemical safety goggles or a face shield that meets EN166 standards.[3]
-
Hand Protection: Wear protective gloves that are resistant to chemicals. Dispose of contaminated gloves after use in accordance with good laboratory practices.[1]
-
Body Protection: A complete suit protecting against chemicals is recommended to prevent skin exposure.[1][3]
-
Work Area: Ensure disposal procedures are carried out in a well-ventilated area, preferably within a chemical fume hood.
2. Decontamination of Empty Containers:
-
Triple Rinse: Thoroughly rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The solvent used for rinsing must be collected and treated as hazardous waste. Do not dispose of the rinsate down the drain.
-
Container Disposal: Once decontaminated, the container can be disposed of as non-hazardous waste, or recycled, depending on institutional and local regulations. Puncture the container to prevent reuse.
3. Management of Unused or Waste Material:
-
Waste Classification: Unused this compound and any contaminated materials (e.g., absorbent pads, contaminated gloves) must be treated as hazardous waste.
-
Waste Container: Use a designated, properly labeled, and sealed container for the waste. The container should be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
4. Final Disposal:
-
Professional Disposal Service: The disposal of this chemical waste must be handled by a licensed and approved waste disposal company.[3] Do not attempt to dispose of this chemical through standard municipal waste or sewer systems.
-
Documentation: Maintain a record of the waste disposal, including the date, quantity, and the name of the disposal company.
Emergency Procedures
In the event of accidental exposure or spillage, follow these immediate first-aid measures and consult a physician.
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][3] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[3] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Fluoro-3-iodo-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 2-Fluoro-3-iodo-5-methylpyridine, including detailed operational and disposal plans. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling. It is harmful if swallowed or in contact with skin, causes serious eye damage, skin irritation, and may cause respiratory irritation.[1][2] Appropriate PPE is mandatory to prevent exposure.
Summary of Required Personal Protective Equipment
| Protection Type | Recommended Equipment | Specification/Notes |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles should be chemical splash-proof. A face shield should be worn in addition to goggles when there is a risk of splashing.[3] |
| Hand Protection | Chemical-Resistant Gloves | Butyl rubber or Viton gloves are recommended for extended contact. Nitrile gloves may be used for incidental splash protection but must be replaced immediately upon contamination.[4][5] Always inspect gloves for integrity before use. |
| Skin and Body Protection | Laboratory Coat | A standard laboratory coat should be worn and fully buttoned. For larger quantities or increased risk of splashing, a chemical-resistant apron or coveralls are recommended. |
| Respiratory Protection | Use in a Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[6] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the necessary steps from preparation to cleanup.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Assemble all necessary equipment and reagents.
-
Locate the nearest emergency eyewash station and safety shower.[4]
-
Have a spill kit readily accessible.
-
-
Donning PPE:
-
Put on a lab coat, followed by safety goggles and a face shield.
-
Don the appropriate chemical-resistant gloves (butyl rubber or Viton recommended).
-
-
Chemical Handling:
-
Conduct all manipulations of this compound inside the chemical fume hood.
-
Avoid the formation of dust and aerosols.[2]
-
If transferring the solid, use a spatula and weigh it in a tared, sealed container.
-
Keep containers tightly closed when not in use.
-
-
Decontamination and Cleanup:
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) and then with soap and water.
-
Decontaminate all equipment that came into contact with the chemical.
-
Remove gloves using the proper technique to avoid skin contact and dispose of them as hazardous waste.[6]
-
Wash hands thoroughly with soap and water after the procedure.
-
Emergency Procedures
Immediate and appropriate action is vital in the event of an emergency.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][7] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
-
Spill:
-
For a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or earth.
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[8]
-
Storage and Disposal Plan
Proper storage and disposal are critical to prevent accidents and environmental contamination.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[2]
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled.
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Container Selection and Labeling:
-
Disposal Procedure:
-
Collect all solid waste (e.g., contaminated gloves, paper towels, absorbent material) and liquid waste (e.g., reaction residues, rinsates) in the designated hazardous waste container.
-
Do not fill the container beyond 90% capacity.
-
Keep the container sealed when not in use.
-
Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal company.[9] Do not dispose of this chemical down the drain or in regular trash.[9]
-
References
- 1. aksci.com [aksci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
